17-Hydroxypregn-4-en-3-one
Description
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Structure
2D Structure
Properties
IUPAC Name |
17-ethyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h13,16-18,23H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPGANCDNDLUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathway of 17-Hydroxypregn-4-en-3-one in the Adrenal Glands: A Technical Guide
Abstract: This technical guide provides an in-depth examination of the synthesis pathway of 17-hydroxypregn-4-en-3-one, commonly known as 17-hydroxyprogesterone (17-OHP), within the adrenal glands. 17-OHP is a critical endogenous steroid intermediate in the biosynthesis of glucocorticoids and sex steroids. Its production is primarily localized in the zona fasciculata of the adrenal cortex. The synthesis of 17-OHP from the precursor pregnenolone occurs via two convergent routes, the Δ⁴ and Δ⁵ pathways, which are catalyzed by the sequential actions of two key enzymes: Cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). The entire process is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) serving as the principal secretagogue. ACTH initiates a signaling cascade mediated by cyclic AMP (cAMP) and Protein Kinase A (PKA), which chronically upregulates the transcription of steroidogenic enzyme genes and acutely promotes substrate availability. This document details the enzymatic reactions, regulatory signaling, quantitative aspects of the pathway, and key experimental methodologies relevant to researchers, scientists, and drug development professionals.
Introduction
The adrenal cortex is a vital endocrine organ responsible for the synthesis of three major classes of steroid hormones: mineralocorticoids, glucocorticoids, and androgens. These hormones are synthesized from a common cholesterol precursor through a series of enzymatic reactions localized in specific zones of the cortex. The zona fasciculata is the primary site for the synthesis of glucocorticoids, with cortisol being the most significant product in humans.
A pivotal intermediate in the glucocorticoid and androgen synthesis pathways is 17-hydroxyprogesterone (17-OHP).[1] It is produced from progesterone by the enzyme 17-alpha hydroxylase and serves as the direct precursor to 11-deoxycortisol in the cortisol synthesis pathway.[1][2] Dysregulation in the 17-OHP synthesis pathway, often due to genetic deficiencies in key enzymes like 21-hydroxylase, leads to congenital adrenal hyperplasia (CAH), a condition characterized by impaired cortisol production and shunting of precursors towards the androgen synthesis pathway.[1][3] Understanding the precise mechanisms of 17-OHP synthesis and its regulation is therefore fundamental for diagnosing and treating adrenal disorders and for the development of targeted therapeutics.
The Core Synthesis Pathway of 17-Hydroxyprogesterone
The biosynthesis of all steroid hormones begins with cholesterol. The rate-limiting step for steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[4] Inside the mitochondria, the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) converts cholesterol to pregnenolone, the common precursor for all subsequent steroid hormones.[2] From pregnenolone, two primary pathways converge to produce 17-OHP in the endoplasmic reticulum of zona fasciculata cells.
-
The Δ⁵ Pathway: Pregnenolone is first hydroxylated at the 17α-position by CYP17A1 to form 17-hydroxypregnenolone. Subsequently, HSD3B2 catalyzes the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the B ring (Δ⁵) to the A ring (Δ⁴), converting 17-hydroxypregnenolone into 17-OHP.[5][6]
-
The Δ⁴ Pathway: Pregnenolone is first converted to progesterone by HSD3B2. Progesterone is then hydroxylated by CYP17A1 at the 17α-position to yield 17-OHP.[2][7]
Both pathways are active, though the conversion of 17-hydroxypregnenolone to dehydroepiandrosterone (DHEA) via the 17,20-lyase activity of CYP17A1 represents a significant branch point leading towards androgen synthesis.[2]
Key Steroidogenic Enzymes
The synthesis of 17-OHP is dependent on the coordinated action of two key enzymes located in the endoplasmic reticulum.
-
Cytochrome P450 17A1 (CYP17A1): This enzyme, encoded by the CYP17A1 gene, is a member of the cytochrome P450 superfamily. It is a bifunctional enzyme possessing both 17α-hydroxylase and 17,20-lyase activities.[8] Its 17α-hydroxylase activity is essential for producing glucocorticoids by converting pregnenolone and progesterone into their 17α-hydroxylated forms.[2][9] This activity is required for both the Δ⁴ and Δ⁵ pathways leading to 17-OHP. CYP17A1 is expressed in the zona fasciculata and reticularis but is absent from the zona glomerulosa.[2][8]
-
3β-Hydroxysteroid Dehydrogenase Type 2 (HSD3B2): Encoded by the HSD3B2 gene, this enzyme catalyzes the crucial oxidation and isomerization of Δ⁵-3β-hydroxysteroids into the Δ⁴-ketosteroid configuration.[6][10] This conversion is irreversible and necessary for the formation of progesterone, 17-OHP, mineralocorticoids, and androgens.[5] The HSD3B2 isoform is the predominant form expressed in the adrenal glands and gonads.[10][11]
| Enzyme | Gene | Cellular Location | Substrate(s) for 17-OHP Pathway | Product(s) in 17-OHP Pathway |
| CYP17A1 | CYP17A1 | Endoplasmic Reticulum | Pregnenolone, Progesterone | 17-Hydroxypregnenolone, 17-Hydroxyprogesterone |
| HSD3B2 | HSD3B2 | Endoplasmic Reticulum, Mitochondria | Pregnenolone, 17-Hydroxypregnenolone | Progesterone, 17-Hydroxyprogesterone |
Regulation of 17-OHP Synthesis
The synthesis of glucocorticoids, including the intermediate 17-OHP, is primarily driven by the peptide hormone ACTH , which is released from the anterior pituitary gland.[12][13]
ACTH initiates its action by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortical cells.[13] MC2R is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP).[4][14] cAMP then activates Protein Kinase A (PKA), the primary mediator of ACTH's effects.[14]
The PKA signaling cascade has two temporal effects:
-
Acute Response (minutes): PKA phosphorylates proteins that increase the mobilization of cholesterol and its transport to the inner mitochondrial membrane, a process mediated by the StAR protein.[4][15] This rapidly increases the available substrate for steroidogenesis.
-
Chronic Response (hours to days): PKA phosphorylates and activates a suite of transcription factors, including Steroidogenic Factor 1 (SF-1) and cAMP response element-binding protein (CREB).[14] These factors bind to the promoter regions of genes encoding steroidogenic enzymes, such as CYP11A1, CYP17A1, and HSD3B2, leading to increased gene transcription and higher levels of these crucial enzymes.[15][16]
Quantitative Analysis of the Pathway
Quantifying the activity and expression of steroidogenic enzymes is crucial for understanding adrenal physiology and pathology. While kinetic data can vary based on experimental conditions (e.g., purified enzyme vs. cell homogenate), published values provide a benchmark for enzymatic efficiency.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source / Comments |
| Human HSD3B2 | Dehydroepiandrosterone (DHEA) | 0.3 | ~3.0 - 4.6 | Kinetic analysis of human adrenal microsomes.[17] |
| Human HSD3B2 | Pregnenolone | 0.4 | ~2.9 - 4.6 | Kinetic analysis of human adrenal microsomes.[17] |
| Human HSD3B2 | 17-Hydroxypregnenolone | 0.3 | ~2.9 - 4.6 | Kinetic analysis of human adrenal microsomes.[17] |
| Human HSD3B2 | DHEA (Purified Enzyme) | 47 | 82 | Data from purified enzyme, may differ from microsomal assays.[10] |
| Rat CYP17A1 | Progesterone | 0.5 - 5.0 (substrate range) | Not specified | Kinetic analysis performed in transfected HEK293 cells.[18] |
Note: Comprehensive kinetic data for human adrenal CYP17A1 is limited in publicly accessible literature; values are often derived from heterologous expression systems or animal models.
Experimental Methodologies
Studying the 17-OHP synthesis pathway involves a variety of biochemical and molecular biology techniques. A key experiment is the in vitro measurement of steroidogenic enzyme activity using cell fractions.
Protocol: In Vitro Assay of HSD3B2 Activity in Adrenal Microsomes
This protocol describes a method to quantify the conversion of a Δ⁵ substrate (e.g., pregnenolone) to a Δ⁴ product (progesterone) by HSD3B2 in isolated adrenal microsomes. The principle relies on incubating the enzyme source with a radiolabeled substrate and separating the product from the substrate using thin-layer chromatography (TLC).
1. Preparation of Adrenal Microsomes: a. Homogenize fresh or frozen adrenal tissue in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. d. Discard the supernatant. The resulting pellet contains the microsomal fraction. Resuspend the pellet in a known volume of storage buffer (e.g., homogenization buffer with 20% glycerol) and determine protein concentration using a Bradford or BCA assay.
2. Enzyme Reaction: a. In a glass test tube, prepare a reaction mixture containing:
- 50 mM Potassium Phosphate Buffer (pH 7.4)
- 1 mM NAD⁺ (cofactor for HSD3B2)
- Adrenal microsomes (e.g., 50-100 µg of protein) b. Pre-incubate the mixture for 5 minutes at 37°C. c. Initiate the reaction by adding the substrate. For example, add [³H]-Pregnenolone to a final concentration of 1 µM (specific activity ~50,000 cpm/nmol). d. Incubate for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of the reaction.
3. Extraction and Analysis: a. Stop the reaction by adding 2 mL of a cold organic solvent (e.g., ethyl acetate or dichloromethane). Vortex vigorously to extract the steroids. b. Centrifuge briefly to separate the phases and transfer the organic (top) layer to a new tube. c. Evaporate the solvent to dryness under a stream of nitrogen gas. d. Resuspend the dried steroid extract in a small volume (e.g., 50 µL) of solvent. e. Spot the entire sample onto a silica gel TLC plate, alongside non-radiolabeled standards for pregnenolone and progesterone. f. Develop the TLC plate in an appropriate solvent system (e.g., chloroform:ethyl acetate, 4:1 v/v) to separate the substrate from the product. g. Visualize the standards using iodine vapor or UV light to identify the positions of pregnenolone and progesterone. h. Scrape the silica corresponding to the substrate and product spots into separate scintillation vials. i. Add scintillation fluid and quantify the radioactivity in each vial using a liquid scintillation counter.
4. Calculation of Activity: a. Calculate the percentage conversion of substrate to product. b. Convert this percentage to the amount of product formed (nmol) based on the initial amount of substrate added. c. Express enzyme activity as nmol of product formed per minute per mg of microsomal protein.
Conclusion
The synthesis of 17-hydroxyprogesterone is a cornerstone of adrenal steroidogenesis, positioned at a critical juncture that dictates the flux of precursors towards either glucocorticoid or sex steroid production. The pathway is elegantly controlled by the interplay of two key enzymes, CYP17A1 and HSD3B2, and is under the master regulation of ACTH through the cAMP/PKA signaling cascade. A thorough understanding of this pathway, from its molecular components and regulatory networks to the quantitative and methodological aspects of its study, is indispensable for advancing research in endocrinology and for the rational design of therapeutic agents targeting adrenal-related pathologies.
References
- 1. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 2. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical perspectives in congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocrine System Glossary: Adrenal Cortex Hormone Biosynthesis | ditki medical & biological sciences [ditki.com]
- 8. CYP17A1 - Wikipedia [en.wikipedia.org]
- 9. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Human 3β-Hydroxysteroid Dehydrogenase Types 1 and 2: Gene Sequence Variation and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. search.library.ucla.edu [search.library.ucla.edu]
- 16. Steroidogenic enzymes: structure, function, and role in regulation of steroid hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of 17α-Hydroxyprogesterone on the Progesterone Receptor
Authored for Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
This document provides an in-depth technical overview of the mechanism of action of 17α-hydroxyprogesterone (17-OHP), an endogenous steroid hormone, on the nuclear progesterone receptor (PR). While structurally related to progesterone, 17-OHP exhibits significantly weaker activity. This guide synthesizes current research on its binding affinity, receptor activation, and downstream signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.
Introduction
17α-Hydroxyprogesterone (17α-OHP), chemically known as 17-Hydroxypregn-4-ene-3-one, is an endogenous C21 steroid hormone.[1] It serves as a crucial intermediate in the biosynthesis of other vital steroids, including glucocorticoids (like cortisol) and sex hormones (androgens and estrogens).[1][2] While progesterone is the primary endogenous ligand for the progesterone receptor (PR), 17-OHP also interacts with this receptor, albeit with substantially lower potency.[1][2] Understanding the nuanced mechanism of this interaction is critical for research in reproductive health, endocrinology, and the development of progestin-based therapeutics. This guide delineates the molecular interactions and cellular consequences of 17-OHP binding to the progesterone receptor.
Core Mechanism of Action on the Progesterone Receptor
The primary mechanism of action of 17-OHP is as a weak agonist of the progesterone receptor.[1][2] Its biological effects are mediated, at least in part, through the classical genomic signaling pathway initiated by steroid binding to a nuclear receptor.[3]
The established steps are as follows:
-
Ligand Binding: 17-OHP, being lipophilic, diffuses across the cell membrane and binds to the Ligand Binding Domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs) and promoting receptor dimerization.
-
Nuclear Translocation: The activated hormone-receptor complex translocates into the nucleus.[3]
-
DNA Binding: Within the nucleus, the complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[3]
-
Gene Transcription: The bound complex recruits co-activators and other components of the transcriptional machinery to initiate or enhance the transcription of progesterone-responsive genes, leading to a cellular response.[3]
Despite following this pathway, the efficacy of 17-OHP in eliciting a response is markedly inferior to that of progesterone. Studies have demonstrated that both its binding affinity and its capacity to activate gene expression are significantly lower.[4]
Quantitative Data: Receptor Binding and Functional Activity
The progestational activity of 17-OHP is quantitatively weak when compared directly to progesterone. The following table summarizes the key comparative metrics. For context, data for the synthetic derivative 17α-hydroxyprogesterone caproate (17-OHPC) is also included, highlighting the significant impact of the caproate ester modification.
| Compound | Receptor Target | Parameter | Value (Relative to Progesterone) | Reference |
| 17α-Hydroxyprogesterone (17-OHP) | PR-A and PR-B | Binding Affinity | ~1% | [4] |
| 17α-Hydroxyprogesterone (17-OHP) | Progesterone-Responsive Genes | Gene Expression Activation | ~0.12% | [4] |
| 17α-Hydroxyprogesterone Caproate (17-OHPC) | rhPR-A, rhPR-B | Relative Binding Affinity | 26-30% | [3][5] |
Downstream Signaling Pathways and Cellular Effects
Classical Genomic Signaling Pathway
The canonical pathway involves the direct regulation of gene expression following receptor activation. This process is fundamental to the physiological effects of progestins on endometrial and mammary gland tissue.
Caption: Classical genomic signaling pathway for 17-OHP.
Metabolic Reprogramming via PR-B in Breast Cancer Cells
Recent research has uncovered a role for 17-OHP in modulating cellular metabolism through the progesterone receptor B (PR-B) isoform. In breast cancer cell lines (MCF7 and T47D), 17-OHP/PR-B signaling was shown to decrease glycolysis and ATP production.[6] This action suggests an induction of a 'truncated' TCA cycle and alterations in lipid metabolism, indicating that 17-OHP can perturb the metabolic reprogramming characteristic of cancer cells.[6]
Caption: Logical relationship of 17-OHP/PR-B metabolic effects.
Non-Classical Signaling via GPR126
A novel, non-classical mechanism has been identified where both progesterone and 17-OHP can activate the adhesion G protein-coupled receptor GPR126.[7] This interaction triggers downstream Gi signaling pathways, representing a mode of action that is independent of the nuclear progesterone receptor and initiates rapid, membrane-mediated cellular events.[7]
Experimental Protocols
Competitive Radioligand Binding Assay for Progesterone Receptor
This protocol is adapted from methodologies used to determine the relative binding affinity of progestins to progesterone receptors.[3][5]
Objective: To determine the concentration of 17-OHP required to displace 50% of a radiolabeled progestin from the progesterone receptor, thereby calculating its relative binding affinity (RBA).
Materials:
-
Cytosol preparation containing recombinant human PR-A or PR-B.
-
Radiolabeled steroid (e.g., [³H]-progesterone).
-
Unlabeled progesterone (for standard curve).
-
Test compound: 17-OHP.
-
Assay Buffer (e.g., Tris-EDTA buffer).
-
Dextran-coated charcoal suspension.
-
Scintillation fluid and liquid scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled progesterone (standard) and 17-OHP (test compound).
-
Incubation: In assay tubes, combine the PR-containing cytosol, a fixed concentration of [³H]-progesterone, and varying concentrations of either the standard or test compound. Include tubes for total binding (no competitor) and non-specific binding (large excess of unlabeled progesterone).
-
Equilibrium: Incubate the mixture overnight at 4°C to allow the binding reaction to reach equilibrium.[3]
-
Separation: Add cold dextran-coated charcoal to each tube to adsorb unbound steroids.[3]
-
Centrifugation: Centrifuge the tubes at 2,100 x g for 15 minutes at 4°C to pellet the charcoal with the adsorbed unbound steroids.[3]
-
Counting: Carefully transfer the supernatant, containing the bound radioligand-receptor complexes, to scintillation vials. Add scintillation fluid.
-
Data Analysis: Measure the radioactivity in a liquid scintillation counter. Plot the percentage of bound radioligand against the log concentration of the competitor. Calculate the EC50 values (concentration causing 50% inhibition of binding) using a 4-parameter logistic curve fit.[3] The RBA is calculated as (EC50 of Progesterone / EC50 of 17-OHP) x 100.
Caption: Experimental workflow for a competitive binding assay.
Reporter Gene Assay for Transcriptional Activation
Objective: To quantify the ability of 17-OHP to activate gene transcription via the progesterone receptor.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., T47D or Ishikawa cells, which endogenously express PR) or a PR-negative cell line co-transfected with a PR expression vector.[3]
-
Transfection: Transfect the cells with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple PREs. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected to normalize for transfection efficiency.
-
Treatment: Treat the transfected cells with varying concentrations of 17-OHP, progesterone (positive control), and a vehicle control for 24-48 hours.
-
Cell Lysis: Lyse the cells and collect the lysate.
-
Luminescence Measurement: Measure the activity of both the reporter (e.g., firefly luciferase) and the normalization control (e.g., Renilla luciferase) using a luminometer.
-
Data Analysis: Normalize the reporter gene activity to the control. Plot the normalized activity against the log concentration of the compound to generate a dose-response curve and determine the EC50 for transcriptional activation.
Conclusion
17-Hydroxypregn-4-en-3-one is a weak agonist of the progesterone receptor, with significantly lower binding affinity and transcriptional activity compared to progesterone. Its mechanism of action primarily follows the classical nuclear receptor signaling pathway. However, emerging evidence points to additional roles in modulating cellular metabolism via PR-B and potential non-classical signaling through membrane receptors like GPR126. The quantitative data and experimental protocols provided herein serve as a foundational resource for professionals engaged in endocrinology research and the development of novel steroid-based therapeutics.
References
- 1. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalononcology.org [journalononcology.org]
- 7. Progesterone activates GPR126 to promote breast cancer development via the Gi pathway. | Sigma-Aldrich [merckmillipore.com]
17-alpha-Hydroxyprogesterone: A Comprehensive Technical Guide on its Discovery, History, and Scientific Core
Introduction
17-alpha-Hydroxyprogesterone (17-OHP) is a pivotal endogenous steroid hormone, serving as a critical intermediate in the biosynthesis of glucocorticoids, mineralocorticoids, and sex steroids.[1] Its discovery and the subsequent elucidation of its physiological and pathophysiological roles have been instrumental in advancing our understanding of steroidogenesis and in the diagnosis and management of several endocrine disorders. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles related to 17-OHP, tailored for researchers, scientists, and drug development professionals.
Discovery and Early History
The discovery of 17-OHP is intrinsically linked to the broader exploration of adrenal cortex hormones in the mid-20th century. While a single definitive moment of discovery is not clearly documented, the work of pioneering steroid chemists like Tadeus Reichstein was crucial in isolating and identifying numerous steroids from adrenal extracts.[2][3] Through systematic fractionation and chemical characterization of these extracts, a series of structurally related C21 steroids were identified. 17-OHP emerged from this intensive period of research as a key intermediate in the steroidogenic pathway.
Early research focused on its chemical synthesis, with several methods being developed over time.[4][5] These synthetic routes were vital for producing sufficient quantities of the hormone for further biological investigation. The initial biological activity of 17-OHP was found to be weakly progestogenic. However, its central role in the adrenal cortex as a precursor to cortisol was soon recognized, paving the way for its clinical significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 17-OHP is essential for its extraction, purification, and analysis.
| Property | Value |
| Chemical Formula | C₂₁H₃₀O₃ |
| Molar Mass | 330.46 g/mol |
| Melting Point | 219-220 °C |
| Water Solubility | 0.0065 mg/mL |
| logP | 3.17 |
Biosynthesis and Metabolism: The Steroidogenesis Pathway
17-OHP is a central node in the complex network of enzymatic reactions that constitute steroidogenesis. Its formation and subsequent conversion are critical for the production of essential steroid hormones. The primary site of 17-OHP production is the adrenal glands, with some synthesis also occurring in the gonads.[6]
The biosynthesis of 17-OHP begins with cholesterol, which is converted to pregnenolone. Pregnenolone can then be converted to progesterone. The enzyme 17α-hydroxylase (CYP17A1) then hydroxylates progesterone at the 17-alpha position to form 17-OHP.[1][7]
Once formed, 17-OHP stands at a crucial metabolic crossroads. It is the primary substrate for the enzyme 21-hydroxylase (CYP21A2), which converts it to 11-deoxycortisol, a direct precursor to cortisol.[8] A deficiency in 21-hydroxylase activity leads to the accumulation of 17-OHP, a hallmark of Congenital Adrenal Hyperplasia (CAH).[9]
Alternatively, 17-OHP can be converted to androstenedione by the 17,20-lyase activity of CYP17A1, thereby entering the androgen biosynthesis pathway.[10]
Steroidogenesis Pathway Highlighting 17-OHP
Enzyme Kinetics
The efficiency of the enzymes that metabolize 17-OHP is crucial for maintaining hormonal balance. Kinetic studies have provided valuable insights into their function.
| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) |
| CYP17A1 (17α-hydroxylase) | Progesterone | ~0.5-2.0 | ~4.7 |
| CYP21A2 | 17-OHP | ~1-5 | Varies with mutation |
Note: Kinetic parameters can vary depending on the experimental conditions and the specific enzyme variant.
Clinical Significance
The measurement of 17-OHP levels is a cornerstone in the diagnosis and management of several endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH).
Congenital Adrenal Hyperplasia (CAH)
CAH is a group of autosomal recessive disorders characterized by impaired cortisol synthesis due to deficiencies in one of the enzymes involved in steroidogenesis.[9] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency.[11] In this condition, the conversion of 17-OHP to 11-deoxycortisol is blocked, leading to a massive accumulation of 17-OHP in the blood. This excess 17-OHP is shunted into the androgen synthesis pathway, resulting in virilization in females and other signs of androgen excess.
Newborn screening programs worldwide routinely measure 17-OHP levels in dried blood spots to detect classic CAH.[12][13] Elevated levels trigger further diagnostic workup, including a second-tier test and often an ACTH stimulation test.
Diagnostic Workflow for Congenital Adrenal Hyperplasia
Prevention of Preterm Birth
The synthetic ester of 17-OHP, 17-alpha-hydroxyprogesterone caproate (17-OHPC), has been a subject of extensive research and debate for its potential role in preventing recurrent preterm birth. A landmark study by Meis et al. in 2003 suggested that weekly injections of 17-OHPC significantly reduced the rate of recurrent preterm birth in high-risk women. However, a subsequent larger trial, the PROLONG study, did not confirm this benefit. This has led to ongoing controversy and a re-evaluation of its clinical use for this indication.
Measurement of 17-alpha-Hydroxyprogesterone
The accurate quantification of 17-OHP in biological fluids is crucial for its clinical application. The methodologies for its measurement have evolved significantly over the decades, moving towards greater specificity and sensitivity.
Radioimmunoassay (RIA)
For many years, radioimmunoassay was the primary method for measuring 17-OHP.[14][15]
Experimental Protocol: Radioimmunoassay (RIA) for 17-OHP
-
Antibody Production: Polyclonal or monoclonal antibodies against 17-OHP are raised in animals by immunization with a 17-OHP-protein conjugate.
-
Sample Preparation: Serum or plasma samples are typically extracted with an organic solvent (e.g., diethyl ether) to remove interfering substances.
-
Assay Procedure:
-
A known amount of radiolabeled 17-OHP (e.g., with ³H or ¹²⁵I) is mixed with the patient sample (containing unlabeled 17-OHP) and a limited amount of the specific antibody.
-
The labeled and unlabeled 17-OHP compete for binding to the antibody.
-
The mixture is incubated to reach equilibrium.
-
-
Separation of Bound and Free Fractions: The antibody-bound 17-OHP is separated from the free (unbound) 17-OHP. Common methods include precipitation with a second antibody or adsorption of the free fraction with charcoal.
-
Detection: The radioactivity of the bound fraction is measured using a gamma or scintillation counter.
-
Quantification: A standard curve is generated using known concentrations of unlabeled 17-OHP. The concentration of 17-OHP in the patient sample is determined by comparing its radioactivity to the standard curve.
Quantitative Data: RIA Performance
| Parameter | Typical Value |
| Intra-assay Coefficient of Variation (CV) | < 10% |
| Inter-assay CV | < 15% |
| Sensitivity | ~0.1 ng/mL |
A significant limitation of RIA is the potential for cross-reactivity of the antibodies with other structurally similar steroids, which can lead to falsely elevated results, particularly in newborns.[16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for 17-OHP measurement due to its high specificity and sensitivity.[17][18]
Experimental Protocol: LC-MS/MS for 17-OHP
-
Sample Preparation:
-
An internal standard (typically a stable isotope-labeled version of 17-OHP, e.g., ¹³C₃-17-OHP or d₈-17-OHP) is added to the serum or plasma sample.
-
The steroids are extracted from the sample matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.
-
The extract is evaporated to dryness and reconstituted in a solvent compatible with the LC system.
-
-
Liquid Chromatography (LC):
-
The reconstituted extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A reversed-phase column (e.g., C18) is typically used to separate 17-OHP from other steroids and matrix components based on their hydrophobicity.
-
A gradient elution with a mobile phase consisting of an aqueous solvent and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).
-
The 17-OHP molecules are ionized.
-
In the first quadrupole (Q1), the precursor ion corresponding to the mass-to-charge ratio (m/z) of 17-OHP is selected.
-
The precursor ion is fragmented in the collision cell (Q2).
-
In the third quadrupole (Q3), specific product ions are selected and detected.
-
The transition from the precursor ion to the product ion is highly specific for 17-OHP.
-
-
Quantification: The concentration of 17-OHP is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve generated from standards of known concentrations.
LC-MS/MS Analysis Workflow for 17-OHP
Quantitative Data: LC-MS/MS Performance
| Parameter | Typical Value |
| Intra-assay CV | < 5% |
| Inter-assay CV | < 8% |
| Lower Limit of Quantification (LLOQ) | ~0.1-0.2 ng/mL |
Receptor Binding and Biological Activity
17-OHP itself has weak biological activity compared to other steroid hormones. Its primary significance lies in its role as a precursor. However, it does exhibit some affinity for steroid receptors.
| Receptor | Relative Binding Affinity of 17-OHP (compared to primary ligand) |
| Progesterone Receptor (PR) | ~1% of progesterone |
| Glucocorticoid Receptor (GR) | Very low |
| Mineralocorticoid Receptor (MR) | Can act as an antagonist |
The antagonistic effect of high levels of 17-OHP on the mineralocorticoid receptor may contribute to the salt-wasting phenotype seen in some forms of CAH.[19]
Conclusion
From its initial identification as a chemical entity within the complex milieu of the adrenal cortex to its central role in modern newborn screening and endocrine diagnostics, the journey of 17-alpha-hydroxyprogesterone exemplifies the progression of scientific discovery. Its story is one of advancing analytical techniques, from the broad strokes of early bioassays to the fine-tuned precision of mass spectrometry, each step revealing more about its intricate role in human health and disease. For researchers, scientists, and drug development professionals, a deep understanding of the discovery, history, and core scientific principles of 17-OHP remains fundamental to innovation in endocrinology and related fields.
References
- 1. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 2. Tadeusz Reichstein: from description of coffee aroma to discoveries of cortisone and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tadeusz Reichstein (1897-1996): a cofounder of modern steroid treatment in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]
- 5. CN105801651A - Method for synthesizing 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]
- 6. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 7. CYP17A1 - Wikipedia [en.wikipedia.org]
- 8. Human Cytochrome P450 21A2, the Major Steroid 21-Hydroxylase: STRUCTURE OF THE ENZYME·PROGESTERONE SUBSTRATE COMPLEX AND RATE-LIMITING C–H BOND CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Congenital Adrenal Hyperplasia: Diagnosis and Emergency Treatment - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical, Biochemical and Molecular Characteristics of Congenital Adrenal Hyperplasia Due to 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Newborn Screening for congenital adrenal hyperplasia [caresfoundation.org]
- 13. Screening for Congenital Adrenal Hyperplasia | NYU Langone Health [nyulangone.org]
- 14. mjpath.org.my [mjpath.org.my]
- 15. karger.com [karger.com]
- 16. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. karger.com [karger.com]
The Pivotal Role of 17-Hydroxyprogesterone in Congenital Adrenal Hyperplasia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency. In this and other forms of CAH, the steroid precursor 17-hydroxyprogesterone (17-OHP) accumulates, serving as a critical biomarker for diagnosis, management, and treatment monitoring. This technical guide provides an in-depth exploration of the role of 17-OHP in CAH, including its biochemical significance, detailed analytical methodologies for its quantification, and its clinical utility in screening, diagnosis, and therapeutic monitoring.
Biochemical Significance of 17-Hydroxyprogesterone in Steroidogenesis
17-Hydroxyprogesterone is a crucial intermediate in the adrenal steroidogenic pathway, derived from cholesterol through a series of enzymatic conversions. It stands at a metabolic crossroads, serving as a precursor for the synthesis of cortisol and androgens.[1] In a healthy individual, 17-OHP is efficiently converted to 11-deoxycortisol by the enzyme 21-hydroxylase, a key step in the glucocorticoid pathway leading to cortisol production.[2]
In individuals with CAH due to 21-hydroxylase deficiency, this conversion is impaired. The resulting blockage leads to a significant accumulation of 17-OHP in the adrenal glands and consequently in the bloodstream.[2][3] This buildup of 17-OHP is shunted towards the androgen synthesis pathway, leading to an overproduction of androgens such as androstenedione and testosterone.[1] This androgen excess is responsible for the virilization observed in classic CAH.
The degree of enzymatic deficiency dictates the clinical presentation of CAH, which is broadly categorized into classic (severe) and non-classic (milder) forms. The classic form is further divided into salt-wasting and simple virilizing types, both of which are associated with markedly elevated 17-OHP levels.[3] The non-classic form presents with a less severe enzymatic defect and consequently, more moderately elevated 17-OHP concentrations.
Quantitative Data on 17-OHP Levels
The quantification of 17-OHP is fundamental to the diagnosis and management of CAH. The following tables summarize typical 17-OHP levels across different populations and clinical scenarios. It is important to note that values can vary between laboratories and methodologies.
Table 1: Reference Ranges for Basal 17-OHP Levels
| Population | Typical Range (ng/dL) | Typical Range (nmol/L) |
| Newborns (>24 hours old) | < 400 - 630[4][5] | < 12.1 - 19.1[4] |
| Prepubertal Children | < 100 - 110[4][5] | ~3.0[4] |
| Adults | < 200 - 220[4][5] | < 6.1[4] |
| Adult Females (Follicular Phase) | < 80[2] | < 2.4 |
| Adult Females (Luteal Phase) | < 285[2] | < 8.6 |
| Postmenopausal Females | < 51[2] | < 1.5 |
Conversion factor: ng/dL to nmol/L ≈ multiply by 0.0303
Table 2: 17-OHP Levels in Congenital Adrenal Hyperplasia
| Condition | Basal 17-OHP (ng/dL) | Post-ACTH Stimulation 17-OHP (ng/dL) |
| Classic CAH (untreated) | > 2,000 - 80,000[6][7] | Markedly elevated (>10,000)[8] |
| Non-classic CAH (untreated) | > 200 (often 2,000 - 10,000)[4][7] | 1,000 - 10,000[8] |
| Heterozygous Carriers (unaffected) | Often normal, can be slightly elevated | < 1,666[8] |
Table 3: Target 17-OHP Levels for Treatment Monitoring in CAH
| Monitoring Goal | Target Range (ng/dL) | Target Range (nmol/L) |
| General Treatment Goal | < 1,000[9] | < 30.3 |
| Morning (pre-medication) | < 600[9] | < 18.2 |
| Daytime | < 200[9] | < 6.1 |
| Alternative Recommended Range | 400 - 1,200[10] | 12 - 36[10][11] |
Experimental Protocols
Accurate measurement of 17-OHP is critical. The following sections outline the principles and general procedures for the most common analytical methods.
Immunoassay for 17-OHP
Immunoassays, including radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are widely used for 17-OHP screening and measurement due to their high throughput and relatively low cost.
Principle: These are competitive assays where unlabeled 17-OHP in a patient's sample competes with a labeled (e.g., radioactive or enzyme-linked) 17-OHP for a limited number of binding sites on a specific anti-17-OHP antibody. The amount of labeled 17-OHP bound to the antibody is inversely proportional to the concentration of 17-OHP in the sample.
General Protocol (ELISA):
-
Sample Preparation: Serum or plasma is the typical matrix. For newborn screening, dried blood spots are used.
-
Assay Procedure:
-
Pipette calibrators, controls, and patient samples into microplate wells coated with anti-17-OHP antibodies.
-
Add a fixed amount of enzyme-conjugated 17-OHP to each well.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound components.
-
Add a chromogenic substrate. The enzyme bound to the antibody will convert the substrate, producing a color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the calibrators against their known concentrations. The 17-OHP concentration in patient samples is then interpolated from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for 17-OHP measurement due to its high specificity and sensitivity, which minimizes the cross-reactivity issues sometimes seen with immunoassays, particularly in neonates.
Principle: This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
General Protocol:
-
Sample Preparation:
-
An internal standard (typically a stable isotope-labeled 17-OHP, such as d8-17-OHP) is added to the serum or plasma sample.
-
The sample undergoes an extraction step (e.g., liquid-liquid or solid-phase extraction) to remove interfering substances.
-
The extract is evaporated and reconstituted in a solvent suitable for injection into the LC system.
-
-
LC Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase column (e.g., C18) is commonly used to separate 17-OHP from other steroids based on their physicochemical properties.
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
In the ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), 17-OHP and the internal standard are ionized.
-
The first quadrupole (Q1) selects the precursor ion of 17-OHP (and its internal standard).
-
These precursor ions are fragmented in the collision cell (Q2).
-
The second quadrupole (Q3) selects specific product ions for detection.
-
-
Data Analysis: The concentration of 17-OHP is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
ACTH Stimulation Test
The ACTH stimulation test is a dynamic test used to assess adrenal function and is particularly useful for diagnosing non-classic CAH, where basal 17-OHP levels may be equivocal.[12]
Principle: The test measures the adrenal gland's response to an injection of synthetic ACTH (cosyntropin). In individuals with 21-hydroxylase deficiency, the adrenal glands will produce a supraphysiological amount of 17-OHP in response to ACTH stimulation.
Protocol (Standard High-Dose Test):
-
Patient Preparation: The test is ideally performed in the morning. Fasting may be required.[12] Glucocorticoid medications should be discontinued for at least 24 hours prior to the test.[12]
-
Procedure:
-
Interpretation: A significantly elevated 17-OHP level (typically >1,000-1,500 ng/dL) 60 minutes after ACTH administration is diagnostic of non-classic CAH.[13]
Visualization of Pathways and Workflows
Steroidogenesis Pathway and the Role of 17-OHP
References
- 1. toplinemd.com [toplinemd.com]
- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 3. scielo.br [scielo.br]
- 4. 17-OH progesterone Information | Mount Sinai - New York [mountsinai.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. droracle.ai [droracle.ai]
- 7. Congenital adrenal hyperplasia: an update in children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apem :: Annals of Pediatric Endocrinology & Metabolism [e-apem.org]
- 9. monitor congenital adrenal hyperplasia of children [caresfoundation.org]
- 10. Approach to the Adult with Congenital Adrenal Hyperplasia due to 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of therapy monitoring in the International Congenital Adrenal Hyperplasia Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Sensitivity, specificity, and predictive value of baseline 17-hydroxyprogesterone levels in the diagnosis of nonclassic congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Archives of Endocrinology and Metabolism [aem-sbem.com]
An In-depth Technical Guide to the Downstream Metabolites of 17-Hydroxypregn-4-en-3-one
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
17α-hydroxyprogesterone (17-OHP), systematically named 17-Hydroxypregn-4-en-3-one, is a pivotal endogenous steroid intermediate. Situated at a critical juncture in the steroidogenic pathway, its metabolic fate dictates the production of essential glucocorticoids and androgens. Understanding the downstream metabolites of 17-OHP is fundamental for diagnosing and managing various endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH), and for the development of therapeutics targeting steroid synthesis. This guide provides a comprehensive overview of the primary metabolic pathways originating from 17-OHP, quantitative data on enzyme kinetics and physiological concentrations, detailed experimental protocols for metabolite analysis, and visual diagrams to elucidate these complex processes.
Metabolic Pathways of 17α-Hydroxyprogesterone
17-OHP serves as the primary substrate for two major enzymatic pathways that lead to the synthesis of glucocorticoids and androgens. The activity of specific cytochrome P450 enzymes determines the direction of metabolism.
Glucocorticoid Synthesis Pathway
The principal route for 17-OHP metabolism leads to the production of cortisol, the body's primary glucocorticoid. This pathway involves two sequential hydroxylation steps:
-
21-Hydroxylation: The enzyme Steroid 21-hydroxylase (CYP21A2) introduces a hydroxyl group at the C21 position of 17-OHP. This reaction converts 17-OHP into 11-deoxycortisol . A deficiency in CYP21A2 is the most common cause of CAH, leading to a buildup of 17-OHP and its diversion towards the androgen pathway.[1][2][3][4]
-
11β-Hydroxylation: Subsequently, the enzyme 11β-hydroxylase (CYP11B1) acts on 11-deoxycortisol to produce cortisol (hydrocortisone) .
Androgen Synthesis Pathway
Alternatively, 17-OHP can be converted into androgens through the action of a single enzyme with dual activities:
-
17,20-Lyase Activity: The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) , which also catalyzes the formation of 17-OHP from progesterone, possesses a second function. Its 17,20-lyase activity cleaves the side chain of 17-OHP, yielding the 19-carbon steroid androstenedione .[5][6] Androstenedione is a precursor to more potent androgens like testosterone.
The following diagram illustrates the central metabolic crossroads for 17-OHP.
Quantitative Data
Quantitative analysis of 17-OHP and its metabolites is crucial for clinical diagnosis and research. This includes measuring circulating hormone levels and determining the kinetic properties of the enzymes involved in their synthesis.
Enzyme Kinetics
The efficiency of 17-OHP conversion is determined by the kinetic parameters of the metabolizing enzymes. The table below presents the steady-state kinetic parameters for the 21-hydroxylation of 17-OHP by human CYP21A2.
| Substrate | Enzyme | Km (µM) | kcat (min-1) | kcat/Km (min-1 µM-1) |
| 17α-OH-progesterone | Human P450 21A2 | 0.43 ± 0.05 | 16.5 ± 0.6 | 38.4 |
Table 1: Steady-state kinetic parameters for 21-hydroxylation of 17α-hydroxyprogesterone by purified human P450 21A2. Data derived from non-linear fits to the Michaelis-Menten equation.[1]
Physiological Concentrations
Serum concentrations of 17-OHP are widely used to diagnose 21-hydroxylase deficiency. Basal levels vary significantly with age and, in females, with the menstrual cycle.
| Population Group | Serum 17-OHP Concentration (ng/dL) | Serum 17-OHP Concentration (nmol/L) |
| Newborns (>24 hours old) | < 400 - 630 | < 12.12 - 19.09 |
| Prepubertal Children | < 100 - 110 | < 3.03 - 3.33 |
| Adult Males | < 200 - 220 | < 6.06 - 6.67 |
| Adult Females (Follicular) | 23 - 202 | 0.7 - 6.12 |
| Adult Females (Luteal) | 139 - 431 | 4.21 - 13.06 |
| Postmenopausal Females | ≤ 45 | ≤ 1.36 |
| Classic CAH (Infants) | 2,000 - 40,000+ | 60.6 - 1212+ |
Table 2: Reference ranges for serum 17α-hydroxyprogesterone concentrations.[7][8][9][10] Values can vary based on the analytical method used (e.g., LC-MS/MS vs. immunoassay).[3][4] In cases of suspected CAH with borderline results (200-1000 ng/dL), an ACTH stimulation test is recommended.[3]
Experimental Protocols
The accurate quantification of 17-OHP and its downstream metabolites relies on robust and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid profiling.[2][11][12] Additionally, in vitro metabolism assays using subcellular fractions like liver microsomes are essential for studying enzyme activity and drug-steroid interactions.
Protocol: Quantification of Steroids in Serum by LC-MS/MS
This protocol provides a general framework for the simultaneous measurement of 17-OHP, 11-deoxycortisol, cortisol, and androstenedione in a serum sample.
1. Sample Preparation (Extraction):
- Pipette 50-100 µL of serum into a clean microcentrifuge tube.
- Add an internal standard solution containing deuterated analogues of the target steroids (e.g., d8-17-OHP) to correct for extraction loss and matrix effects.[13]
- Protein Precipitation: Add 2 volumes of ice-cold acetonitrile to precipitate serum proteins. Vortex vigorously for 30-60 seconds.[14]
- Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.
- Liquid-Liquid Extraction (Optional, for increased purity): Transfer the supernatant to a new tube. Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge to separate the phases. Collect the organic phase containing the steroids.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water).[11]
2. Chromatographic Separation:
- Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18 or PFP).[11][15]
- Use a gradient elution with two mobile phases. For example:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
- Develop a gradient program that provides baseline separation of the target steroids and separates them from isobaric interferences.
3. Mass Spectrometric Detection:
- Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source, typically operating in positive ion mode.[13][14]
- Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
- For each analyte and internal standard, optimize at least two precursor-to-product ion transitions for maximum specificity and sensitivity. For 17-OHP, a common transition is m/z 331 -> 109.[13]
- Construct a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.
The following diagram outlines the general workflow for this analytical procedure.
Protocol: In Vitro Metabolism Assay Using Liver Microsomes
This protocol is used to determine the metabolic stability of a compound or to characterize the activity of P450 enzymes, such as CYP21A2, on a substrate like 17-OHP.
1. Reagents and Preparation:
- Biological Material: Pooled human liver microsomes. Store at -80°C until use.[16][17]
- Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
- Substrate: 17-OHP dissolved in a suitable solvent (e.g., DMSO) to make a stock solution.
- Cofactor Solution (NADPH Regenerating System): A solution containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and MgCl₂ in buffer. This system continuously generates the NADPH required by P450 enzymes.[18]
2. Incubation Procedure:
- Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 0.5-1.0 mg/mL protein) in cold phosphate buffer.
- In a microcentrifuge tube, combine the buffer, microsomal suspension, and 17-OHP substrate. The final substrate concentration should be chosen based on the desired experimental conditions (e.g., near the Km for kinetic studies).
- Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
- Initiate the metabolic reaction by adding the NADPH regenerating system.[17][18]
- Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes). For initial rate conditions, substrate consumption should be kept below 15-20%.[17]
3. Reaction Termination and Analysis:
- Stop the reaction at each time point by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[16] This simultaneously halts enzymatic activity and precipitates the microsomal proteins.
- Vortex the samples and centrifuge at high speed to pellet the protein.
- Transfer the supernatant to a new tube or an HPLC vial.
- Analyze the samples for the disappearance of the parent compound (17-OHP) and the formation of metabolites (e.g., 11-deoxycortisol) using a validated LC-MS/MS method as described in Protocol 3.1.
Conclusion
17α-hydroxyprogesterone is a critical branch-point steroid whose metabolism is tightly regulated by the enzymatic activities of CYP21A2 and CYP17A1. The downstream products, cortisol and androstenedione, are essential for glucocorticoid function and sexual development, respectively. The quantitative measurement of these metabolites, primarily through LC-MS/MS, remains the cornerstone for diagnosing enzymatic deficiencies like CAH. Furthermore, in vitro experimental systems are indispensable tools for researchers and drug development professionals to probe the intricacies of steroidogenesis and to evaluate the potential for new chemical entities to interfere with these vital metabolic pathways.
References
- 1. Human Cytochrome P450 21A2, the Major Steroid 21-Hydroxylase: STRUCTURE OF THE ENZYME·PROGESTERONE SUBSTRATE COMPLEX AND RATE-LIMITING C–H BOND CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in biochemical and molecular analysis of congenital adrenal hyperplasia due to 21-hydroxylase deficiency [e-apem.org]
- 3. jcrpe.org [jcrpe.org]
- 4. 21-Hydroxylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Asian case of combined 17α-hydroxylase/17,20-lyase deficiency due to homozygous p.R96Q mutation: A case report and review of the literature [frontiersin.org]
- 7. mountsinai.org [mountsinai.org]
- 8. What Does the 17-OH Progesterone Test Detect? [webmd.com]
- 9. Pathology [thepathologycentre.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromsystems.com [chromsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. meridian.allenpress.com [meridian.allenpress.com]
- 15. Metabolism of 17α-Hydroxyprogesterone Caproate, an Agent for Preventing Preterm Birth, by Fetal Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mercell.com [mercell.com]
- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Metabolism of 17α-hydroxyprogesterone caproate by hepatic and placental microsomes of human and baboons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 17-Hydroxypregn-4-en-3-one by LC-MS/MS
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 17-OH Progesterone, LC/MS » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 6. waters.com [waters.com]
- 7. mdpi.com [mdpi.com]
Application Note and Protocol: Quantification of 17-Hydroxypregn-4-en-3-one in Human Serum using a Competitive ELISA Kit
Audience: This document is intended for researchers, scientists, and drug development professionals familiar with enzyme-linked immunosorbent assay (ELISA) techniques.
Introduction
17α-Hydroxyprogesterone (17-OHP), also known as 17-Hydroxypregn-4-en-3-one, is a crucial endogenous steroid hormone. It is produced during the biosynthesis of glucocorticoids and sex steroids. As a precursor to cortisol, its levels are monitored to diagnose and manage various adrenal and gonadal disorders, including congenital adrenal hyperplasia (CAH). This document provides a detailed protocol for the quantitative determination of 17-OHP in human serum samples using a competitive ELISA method. The assay is based on the principle of competitive binding between 17-OHP in the sample and a fixed amount of labeled 17-OHP for a limited number of antibody binding sites.
Assay Principle
The this compound ELISA kit is a competitive immunoassay. The microtiter plate is pre-coated with a donkey anti-sheep IgG antibody.[1] An antibody specific for 17-OHP, a 17-OHP-peroxidase conjugate, and the standards or samples are added to the wells. During incubation, the 17-OHP in the sample competes with the 17-OHP-peroxidase conjugate for binding to the limited amount of anti-17-OHP antibody. The antibody-antigen complex is then captured by the antibody coated on the plate. After a washing step to remove unbound components, a substrate solution is added. The color development is inversely proportional to the concentration of 17-OHP in the sample. A stop solution is added to terminate the reaction, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of 17-OHP in the unknown samples.
Materials and Reagents
-
This compound ELISA Kit (containing microtiter plate, standards, antibody, conjugate, wash buffer concentrate, substrate, and stop solution)
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Serum separator tubes
-
Centrifuge
-
Vortex mixer
-
Dry ice/ethanol bath (if extraction is performed)
-
SpeedVac or nitrogen evaporator (if extraction is performed)
-
Diethyl ether or ethyl acetate (for optional extraction)
Experimental Protocol
1. Sample Collection and Preparation
Proper sample collection and handling are critical for accurate results.
-
Serum Collection: Collect whole blood in a serum separator tube. Allow the blood to clot for at least two hours at room temperature or overnight at 4°C.[2][3]
-
Centrifugation: Centrifuge the clotted blood at approximately 1,000 x g for 20 minutes.[2][4]
-
Aliquoting and Storage: Carefully aspirate the serum and transfer it to clean tubes. It is recommended to assay freshly prepared serum immediately.[2] Alternatively, serum samples can be aliquoted and stored at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[2][3][4]
-
Serum Extraction (if required by the specific kit): For some kits, an extraction step is necessary to improve sensitivity and remove interfering substances. a. Add diethyl ether or ethyl acetate to the serum sample at a 5:1 (v/v) ratio.[5] b. Vortex the mixture for 2 minutes and then allow the layers to separate for 5 minutes.[5] c. Freeze the sample in a dry ice/ethanol bath and carefully pipette the solvent layer into a new tube.[5] d. Repeat the extraction for maximum efficiency and pool the solvent extracts.[5] e. Evaporate the pooled solvent to dryness using a SpeedVac or a gentle stream of nitrogen.[5] f. Reconstitute the dried extract in a minimum of 125 µL of Assay Buffer to allow for duplicate measurements.[5]
2. Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use. [2]
-
Wash Buffer: Dilute the concentrated Wash Buffer (typically 20X or 25X) with deionized or distilled water to prepare 1X Wash Buffer.[3][5] Store the diluted buffer at 4°C.
-
Standards: Reconstitute the lyophilized standard with the provided Standard Diluent to create a stock solution.[2][3] Allow it to sit for at least 10-15 minutes with gentle mixing to ensure complete dissolution.[2][3] Prepare a serial dilution of the stock solution using the Standard Diluent to create the standard curve points. Use the prepared standards within 2 hours of preparation.[5]
3. Assay Procedure
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of each standard and sample into the appropriate wells of the microtiter plate.[5]
-
Add 25 µL of 17-Hydroxyprogesterone Conjugate to each well.[5]
-
Add 25 µL of 17-Hydroxyprogesterone Antibody to each well, except for the non-specific binding (NSB) wells.[5]
-
Gently tap the side of the plate to mix. Cover the plate with a plate sealer and incubate for 1 hour at room temperature, preferably with shaking.[1][5]
-
Aspirate the solution from each well and wash the wells 4 times with 300 µL of 1X Wash Buffer per well.[5] After the last wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.
-
Add 100 µL of TMB Substrate to each well.[5] The solution will begin to turn blue.
-
Incubate the plate for 30 minutes at room temperature in the dark without shaking.[5]
-
Add 50 µL of Stop Solution to each well.[5] The color in the wells will change from blue to yellow. Gently tap the plate to ensure thorough mixing.
-
Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.[5]
Data Presentation
The concentration of 17-OHP in the samples is determined by creating a standard curve. The absorbance values are typically inversely proportional to the concentration of 17-OHP.
Table 1: Example Standard Curve Data
| Standard Concentration (pg/mL) | Absorbance at 450 nm (Mean) |
| 0 | 1.850 |
| 24.69 | 1.520 |
| 74.07 | 1.180 |
| 222.2 | 0.750 |
| 666.7 | 0.420 |
| 2000 | 0.210 |
| 6000 | 0.100 |
Table 2: Example Sample Data
| Sample ID | Absorbance at 450 nm (Mean) | Calculated Concentration (pg/mL) |
| Serum 1 | 0.950 | |
| Serum 2 | 0.620 | |
| Serum 3 | 1.350 |
Note: The calculated concentration is determined by interpolating the sample's mean absorbance value from the standard curve.
Visualizations
References
Application Notes and Protocols for Cell-Based Assay of 17-Hydroxypregn-4-en-3-one Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Hydroxypregn-4-en-3-one, also known as 17α-hydroxyprogesterone (17α-OHP), is an endogenous steroid hormone that serves as a key intermediate in the biosynthesis of corticosteroids and androgens.[1][2] It also exhibits weak agonist activity at the progesterone receptor (PR) and very low partial agonist activity at the glucocorticoid receptor (GR).[1] Additionally, it acts as an antagonist to the mineralocorticoid receptor (MR).[1] Understanding the biological activity of 17α-OHP and its analogs is crucial for research in endocrinology, reproductive biology, and for the development of therapeutic agents targeting steroid hormone signaling pathways.
This document provides a detailed protocol for a cell-based reporter gene assay to quantify the agonist activity of this compound on the human progesterone receptor. The assay utilizes a human breast cancer cell line, T47D, which endogenously expresses high levels of the progesterone receptor, making it a suitable model for studying progestin-specific effects.[3] The protocol is based on a luciferase reporter system, a widely used and sensitive method for measuring receptor-mediated gene transcription.[4][5][6][7]
Principle of the Assay
The assay principle relies on the activation of the progesterone receptor by a ligand, such as this compound. Upon binding to the ligand, the progesterone receptor translocates to the nucleus, binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter region of a reporter gene, and drives the expression of a reporter protein, in this case, firefly luciferase.[8] The amount of light produced by the luciferase reaction is directly proportional to the level of progesterone receptor activation and can be measured using a luminometer.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| T47D Human Breast Cancer Cell Line | ATCC | HTB-133 |
| DMEM, high glucose, pyruvate | Thermo Fisher Scientific | 11995065 |
| Fetal Bovine Serum (FBS), Charcoal Stripped | Thermo Fisher Scientific | 12676029 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| pGL4.36[luc2P/MMTV/Hygro] Vector | Promega | E1350 |
| FuGENE® HD Transfection Reagent | Promega | E2311 |
| This compound | Sigma-Aldrich | H3135 |
| Progesterone (Positive Control) | Sigma-Aldrich | P0130 |
| RU-486 (Mifepristone) (Antagonist Control) | Sigma-Aldrich | M8046 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture T47D cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin. Charcoal-stripped FBS is used to minimize the background effects of endogenous hormones.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
Transient Transfection of Reporter Plasmid
-
The day before transfection, seed T47D cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
On the day of transfection, prepare the transfection complexes. For each well, mix 0.1 µg of the pGL4.36[luc2P/MMTV/Hygro] vector with 0.3 µL of FuGENE® HD Transfection Reagent in 10 µL of serum-free DMEM.
-
Incubate the mixture at room temperature for 15 minutes.
-
Add the 10 µL of the transfection complex to each well containing the cells.
-
Incubate the cells for 24 hours before proceeding with the compound treatment.
Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).
-
Prepare a 10 mM stock solution of Progesterone (positive control) and RU-486 (antagonist control) in DMSO. Prepare working solutions in serum-free DMEM.
-
After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Luciferase Assay
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the ONE-Glo™ Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 2-3 minutes.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation
The quantitative data from the assay should be summarized in a clear and structured table to allow for easy comparison of the activity of this compound with the positive control. The results should be presented as Relative Light Units (RLU) and can also be normalized to the vehicle control.
Table 1: Dose-Response of this compound on Progesterone Receptor Activation
| Concentration (M) | This compound (RLU) | Progesterone (RLU) |
| 1.00E-12 | 1150 | 1250 |
| 1.00E-11 | 1300 | 1800 |
| 1.00E-10 | 2500 | 5500 |
| 1.00E-09 | 8000 | 25000 |
| 1.00E-08 | 20000 | 60000 |
| 1.00E-07 | 45000 | 85000 |
| 1.00E-06 | 60000 | 95000 |
| 1.00E-05 | 62000 | 98000 |
| Vehicle Control | 1000 | 1000 |
From this data, a dose-response curve can be generated to determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response).
Mandatory Visualizations
Signaling Pathway of Progesterone Receptor Activation
Caption: Progesterone receptor signaling pathway.
Experimental Workflow for the Cell-Based Assay
Caption: Experimental workflow for the cell-based assay.
Logical Relationship for Data Analysis
Caption: Logical workflow for data analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Progesterone Receptor Response Element (PRRE) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Progesterone receptor - Wikipedia [en.wikipedia.org]
Application Note: Solid-Phase Extraction of 17-Hydroxypregn-4-en-3-one from Tissue
Abstract
This application note provides a detailed protocol for the extraction and purification of 17-Hydroxypregn-4-en-3-one, a crucial steroid hormone, from tissue samples using solid-phase extraction (SPE). The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this analyte in complex biological matrices. The protocol outlines tissue homogenization, SPE using a reversed-phase C18 cartridge, and subsequent sample processing for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound, also known as 17α-hydroxyprogesterone, is a C21 steroid hormone produced during the synthesis of glucocorticoids and sex steroids. Its quantification in tissue is essential for various research areas, including endocrinology, reproductive biology, and pharmacology. The complex nature of tissue matrices, which are rich in lipids and proteins, presents a significant challenge for accurate analysis.[1] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers superior recovery and removal of interfering compounds compared to traditional liquid-liquid extraction methods.[2] This protocol details a comprehensive workflow for the selective extraction of this compound from tissue, ensuring a clean sample suitable for sensitive downstream analysis.
Experimental Protocol
This protocol is a synthesized methodology based on established principles of steroid extraction from biological tissues.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid
-
Ammonium hydroxide
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
pH meter
Tissue Sample Preparation and Homogenization
-
Accurately weigh approximately 100-200 mg of frozen tissue.
-
Thaw the tissue on ice.
-
Add the tissue to a homogenization tube containing ceramic beads and 1 mL of ice-cold methanol or a suitable buffer.
-
Spike the sample with an appropriate amount of internal standard.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant for SPE.
Solid-Phase Extraction (SPE)
The following steps should be performed using a vacuum manifold.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.[3]
-
-
Sample Loading:
-
Load the tissue supernatant onto the conditioned SPE cartridge.
-
Apply a slow and steady flow rate (approximately 1-2 mL/min) to ensure optimal retention of the analyte.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences such as lipids.[2]
-
-
Drying:
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
-
-
Elution:
Sample Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[3]
-
Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes quantitative data for the analysis of 17-hydroxyprogesterone and other steroids from serum using SPE, which can serve as a reference for expected performance. A simple and fast SPE method for an 11-steroid panel showed recovery rates for 17-OH progesterone to be between 42% and 95%.[5] The lower limit of quantitation (LOQ) for 17-OH progesterone in neat solution was found to be 5 pg/mL.[5]
| Analyte | Matrix | Recovery Rate (%) | Lower Limit of Quantitation (LOQ) |
| 17-OH progesterone | Serum | 42 - 95 | 5 pg/mL (in neat solution) |
| Aldosterone | Serum | 42 | 10 pg/mL (in neat solution) |
| Androstenedione | Serum | Not specified | 1 pg/mL (in neat solution) |
| Corticosterone | Serum | Not specified | 10 pg/mL (in neat solution) |
| Cortisol | Serum | Not specified | 10 pg/mL (in neat solution) |
| Cortisone | Serum | Not specified | 5 pg/mL (in neat solution) |
| Estradiol | Serum | Not specified | 5 pg/mL (in neat solution) |
| Estrone | Serum | Not specified | 5 pg/mL (in neat solution) |
| Progesterone | Serum | Not specified | 5 pg/mL (in neat solution) |
| Testosterone | Serum | 95 | 2 pg/mL (in neat solution) |
| 11-deoxycortisol | Serum | Not specified | 5 pg/mL (in neat solution) |
Data adapted from a study on steroid extraction from serum and neat solutions.[5]
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of this compound from tissue.
References
- 1. sterlitech.com [sterlitech.com]
- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecologiena.jp [ecologiena.jp]
- 4. arborassays.com [arborassays.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for 17-alpha-Hydroxyprogesterone (17-OHP) Radioimmunoassay
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-alpha-Hydroxyprogesterone (17-OHP) is a crucial intermediate in the biosynthesis of cortisol. The quantification of 17-OHP is a key diagnostic tool for congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands.[1][2] Radioimmunoassay (RIA) is a sensitive and established method for the determination of 17-OHP concentrations in biological samples such as serum and plasma.[3][4][5] This document provides a detailed protocol for the quantitative determination of 17-OHP using a competitive radioimmunoassay.
Principle of the Assay
The 17-OHP radioimmunoassay is a competitive binding assay. The method involves the competition between a fixed amount of radiolabeled 17-OHP (the tracer, typically with ¹²⁵I or ³H) and the unlabeled 17-OHP present in the sample or calibrator for a limited number of binding sites on a specific anti-17-OHP antibody.[6] After incubation, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the antibody-bound fraction is inversely proportional to the concentration of unlabeled 17-OHP in the sample.[7] By constructing a standard curve using calibrators of known 17-OHP concentrations, the concentration of 17-OHP in unknown samples can be determined.
Experimental Workflow
Caption: Workflow of the 17-alpha-Hydroxyprogesterone Radioimmunoassay.
Materials and Reagents
-
17-OHP RIA Kit (containing 17-OHP Calibrators, ¹²⁵I-labeled 17-OHP, anti-17-OHP antibody, and controls)
-
Precision pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Gamma counter
-
Assay tubes (polystyrene)
-
Washing solution
-
Optional: Solvents for extraction (e.g., hexane, benzene, isopropanol/heptane)[8][9]
-
Optional: Dextran-coated charcoal[10]
Experimental Protocol
This protocol is a representative example. Users should always adhere to the specific instructions provided with their RIA kit.
1. Sample Preparation
-
Collect blood samples and separate serum or plasma.
-
Samples can be stored at 2-8°C for a short period or frozen at -20°C or lower for long-term storage.
-
For increased specificity, especially in neonatal screening or when cross-reactivity with other steroids is a concern, a solvent extraction step may be necessary.[8][10] A common extraction procedure involves mixing serum with a solvent like 3% isopropanol/heptane, vortexing, and centrifuging to separate the phases.[9]
2. Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Set up assay tubes in duplicate for total counts, non-specific binding (NSB), zero calibrator (B₀), calibrators, controls, and unknown samples.
-
Pipette 25 µL of each calibrator, control, and sample into the appropriately labeled tubes.[4][5]
-
Add 100 µL of ¹²⁵I-labeled 17-OHP to all tubes.
-
Add 100 µL of anti-17-OHP antibody to all tubes except the total count and NSB tubes.
-
Vortex all tubes gently and incubate for 3 hours at 37°C.[6]
-
Following incubation, separate the antibody-bound and free 17-OHP. This can be achieved using a second antibody precipitation method or dextran-coated charcoal.[10]
-
For Dextran-Coated Charcoal: Add 500 µL of cold dextran-coated charcoal suspension to all tubes except the total count tubes. Vortex and incubate in an ice bath for 10 minutes.[10]
-
-
Centrifuge all tubes (except total counts) at a specified speed (e.g., 3000 rpm) for 10 minutes at 4°C.[10]
-
Carefully decant the supernatant.
-
Measure the radioactivity of the precipitate in all tubes for one minute using a gamma counter.
Data Analysis
-
Calculate the average counts per minute (CPM) for each set of duplicate tubes.
-
Calculate the percentage of binding for each calibrator, control, and sample using the following formula: %B/B₀ = [(Average CPM of Calibrator/Sample - Average CPM of NSB) / (Average CPM of Zero Calibrator - Average CPM of NSB)] x 100
-
Plot a standard curve of %B/B₀ (y-axis) versus the corresponding 17-OHP concentration of the calibrators (x-axis) on semi-logarithmic graph paper.
-
Determine the concentration of 17-OHP in the unknown samples by interpolating their %B/B₀ values from the standard curve.
Quantitative Data
Table 1: Representative Standard Curve Data
| Tube ID | Concentration (ng/mL) | Average CPM | % B/B₀ |
| Total Counts | - | 150,000 | - |
| NSB | - | 1,500 | - |
| Calibrator 0 | 0 | 50,000 | 100 |
| Calibrator 1 | 0.17 | 42,000 | 83.5 |
| Calibrator 2 | 0.5 | 31,000 | 60.8 |
| Calibrator 3 | 1.5 | 18,000 | 34.0 |
| Calibrator 4 | 5.0 | 8,000 | 13.4 |
| Calibrator 5 | 14.0 | 4,000 | 5.2 |
| Control 1 | - | 35,000 | 69.1 |
| Control 2 | - | 12,000 | 21.6 |
| Sample 1 | - | 25,000 | 48.5 |
Table 2: Assay Performance Characteristics
| Parameter | Value | Reference |
| Sensitivity | 0.02 ng/mL | [5] |
| Intra-Assay Precision (CV%) | 4.3 - 8.7% | [10] |
| Inter-Assay Precision (CV%) | 5.0 - 10.9% | [10] |
| Standard Range | 0.17 - 14 ng/mL | [4] |
Table 3: Cross-Reactivity of the Anti-17-OHP Antiserum
| Steroid | Cross-Reactivity (%) | Reference |
| 17-alpha-Hydroxyprogesterone | 100 | - |
| 11-Deoxycortisol | 50 | [3][8] |
| Progesterone | 9.7 | [3][8] |
| Cortisol | < 1 | [8] |
| Testosterone | < 1 | [8] |
Signaling Pathway (Steroidogenesis)
Caption: Simplified adrenal steroidogenesis pathway highlighting 17-OHP.
Conclusion
The radioimmunoassay for 17-alpha-Hydroxyprogesterone is a robust and sensitive method for its quantification in biological fluids. Accurate and precise results are obtainable with careful adherence to the protocol. The specificity of the assay can be enhanced by including a solvent extraction step to minimize interference from cross-reacting steroids. This assay is a valuable tool in the research and clinical management of adrenal disorders.
References
- 1. mpbio.com [mpbio.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. journals.co.za [journals.co.za]
- 4. ibl-international.com [ibl-international.com]
- 5. ibl-america.com [ibl-america.com]
- 6. diasource-diagnostics.com [diasource-diagnostics.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A radio-immunoassay of 17-alpha-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mjpath.org.my [mjpath.org.my]
Application Note: Developing a Standard Curve for 17-OHP Competitive ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle of Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay used for the quantification of small molecules like 17-hydroxyprogesterone (17-OHP), a crucial steroid hormone in various biological pathways.[1][2] This assay is based on the principle of a competitive binding reaction. In the assay, unlabeled 17-OHP from a standard or sample competes with a fixed amount of enzyme-labeled 17-OHP (e.g., HRP-conjugate) for a limited number of binding sites on a specific anti-17-OHP antibody that is coated onto the microplate wells.[2][3]
Following an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-labeled 17-OHP that has bound to the antibody.[4] The resulting color development is inversely proportional to the concentration of 17-OHP in the sample.[1][2][5] A higher concentration of 17-OHP in the sample leads to less binding of the enzyme-labeled 17-OHP and a weaker signal, while a lower concentration results in more enzyme-labeled 17-OHP binding and a stronger signal.[1][6] By comparing the optical density (OD) of unknown samples to a standard curve generated from known concentrations of 17-OHP, the concentration of the analyte in the samples can be accurately determined.[7][8]
Figure 1. Principle of 17-OHP Competitive ELISA.
Materials and Reagents
-
17-OHP ELISA Kit (containing antibody-coated 96-well plate, 17-OHP standard, enzyme conjugate, wash buffer concentrate, TMB substrate, and stop solution)[4]
-
Distilled or deionized water
-
Calibrated precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm[4]
-
Automated plate washer or squirt bottle
-
Polypropylene tubes for standard dilutions
-
Plate shaker (optional, but recommended)
-
Absorbent paper for blotting
Experimental Protocol
This protocol outlines the key steps for generating a standard curve. It is essential to run standards and samples in duplicate or triplicate for statistical validity.[9]
3.1. Reagent Preparation
-
Allow Reagents to Equilibrate: Bring all kit components and samples to room temperature (18-25°C) before use.[2]
-
Prepare Wash Buffer: Dilute the concentrated wash buffer with distilled or deionized water as instructed by the kit manual (e.g., diluting a 20X concentrate to 1X).
-
Prepare 17-OHP Standards: Perform serial dilutions of the high-concentration 17-OHP stock standard to create a range of known concentrations.[5] Use the assay diluent provided in the kit for dilutions. A typical standard curve might include concentrations ranging from approximately 20 pg/mL to 6,000 pg/mL.[4] Prepare fresh dilutions for each assay.[10]
3.2. Assay Procedure
-
Pipette Standards: Add 25-50 µL of each standard (from highest concentration to zero) into the appropriate wells of the antibody-coated microplate.[2]
-
Add Enzyme Conjugate: Add 25-200 µL of the enzyme-conjugated 17-OHP to each well, as specified by the kit protocol.[2]
-
Add Antibody: For some kit formats, the specific antibody is added after the standard and conjugate to initiate the competitive reaction.[4]
-
Incubate: Cover the plate and incubate for the specified time (typically 60 minutes) at room temperature, often with gentle shaking.[2][4]
-
Wash Plate: After incubation, discard the contents of the wells. Wash the plate 3-4 times with 1X Wash Buffer. After the final wash, remove any excess buffer by inverting the plate and tapping it firmly on absorbent paper.[2]
-
Add Substrate: Dispense 100 µL of TMB Substrate into each well.[2]
-
Incubate for Color Development: Incubate the plate at room temperature, typically for 15-30 minutes, protected from light.[2]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.[2]
-
Read Absorbance: Measure the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.[2][4]
Figure 2. Standard protocol workflow for a competitive ELISA.
Data Presentation and Analysis
4.1. Raw Data Collection Average the duplicate or triplicate OD readings for each standard concentration. The zero standard (0 pg/mL) represents the maximum signal (B₀).[9]
Table 1: Example Standard Curve Data
| Standard Concentration (pg/mL) | Avg. OD at 450 nm | % B/B₀ |
| 0 (B₀) | 2.232 | 100.0% |
| 312.5 | 1.887 | 84.5% |
| 625.0 | 1.537 | 68.9% |
| 1250 | 1.157 | 51.8% |
| 2500 | 0.899 | 40.3% |
| 5000 | 0.527 | 23.6% |
| 10000 | 0.375 | 16.8% |
| 20000 | 0.215 | 9.6% |
4.2. Standard Curve Generation The relationship between concentration and absorbance is non-linear.[11] To determine the concentration of unknown samples, a standard curve must be plotted.[5][8] The most common and reliable method for fitting ELISA data is the four-parameter logistic (4PL) regression.[7][11][12] This model creates a sigmoidal ("S"-shaped) curve that accurately represents the assay's dynamic range.[8][12]
The curve is generated by plotting the standard concentrations (typically on a log scale for the x-axis) against their corresponding signal (e.g., average OD or %B/B₀ on the y-axis).[13][14]
Figure 3. Inverse relationship between concentration and signal.
4.3. Quality Control A well-constructed standard curve is critical for accurate results.[5] Key quality control metrics include:
-
R-squared (R²) Value: The coefficient of determination should be greater than 0.95, indicating a good fit of the data to the regression curve.[6]
-
Intra- and Inter-Assay Precision: The coefficient of variation (CV) should be low, typically <10% for intra-assay and <15% for inter-assay precision, ensuring reproducibility.[4][15]
Once a reliable standard curve is generated, the concentrations of unknown samples can be calculated by interpolating their average OD values onto the curve.[7][16]
References
- 1. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 2. novamedline.com [novamedline.com]
- 3. biovendor.com [biovendor.com]
- 4. 17-Hydroxyprogesterone Competitive ELISA Kit (EIA17OHP) - Invitrogen [thermofisher.com]
- 5. betalifesci.com [betalifesci.com]
- 6. abbexa.com [abbexa.com]
- 7. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 8. pblassaysci.com [pblassaysci.com]
- 9. Data analysis for ELISA | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. 4 Estimate calibration curve | Analyse ELISA data in R [janalin.github.io]
- 12. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 13. 7 - Sandwich ELISA & Competitive ELISA Kit Data Analysis Guide - MULTI SCIENCES [multisciences.net]
- 14. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 15. 17-OHP(17-Hydroxyprogesterone) ELISA Kit [elkbiotech.com]
- 16. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Analysis of 17-Hydroxypregn-4-en-3-one in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxypregn-4-en-3-one, also known as 17-hydroxyprogesterone (17-OHP), is a crucial endogenous steroid hormone synthesized from progesterone and 17-hydroxypregnenolone. It serves as a key intermediate in the biosynthesis of corticosteroids, androgens, and estrogens. The quantification of 17-OHP in urine is a vital tool for diagnosing and monitoring various endocrine disorders, most notably congenital adrenal hyperplasia (CAH). In urine, 17-OHP is present in both its free form and as conjugated metabolites, primarily glucuronides. Accurate and reliable measurement of total 17-OHP necessitates the hydrolysis of these conjugates prior to extraction and analysis.
This document provides detailed application notes and protocols for the sample preparation and analysis of 17-OHP in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.
Analytical Workflow Overview
The analytical workflow for urinary 17-OHP analysis involves several critical steps: enzymatic hydrolysis to cleave the glucuronide conjugates, extraction of the deconjugated 17-OHP from the urine matrix, optional derivatization to enhance analytical sensitivity, and subsequent quantification by LC-MS/MS.
Application Notes and Protocols for the Synthesis of 17-Hydroxypregn-4-en-3-one using Recombinant Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 17-Hydroxypregn-4-en-3-one, also known as 17α-hydroxyprogesterone, utilizing recombinant enzymes. This biocatalytic approach offers a highly specific and efficient alternative to traditional chemical synthesis methods.
Introduction
17α-hydroxyprogesterone is a crucial intermediate in the biosynthesis of corticosteroids and androgens.[1][2] The enzymatic synthesis of this steroid is primarily catalyzed by the enzyme CYP17A1 , a member of the cytochrome P450 superfamily.[3] This enzyme exhibits dual functionality: a 17α-hydroxylase activity that converts progesterone to 17α-hydroxyprogesterone, and a 17,20-lyase activity.[3] For the targeted synthesis of 17α-hydroxyprogesterone, it is essential to favor the hydroxylase activity.
Recombinant expression of CYP17A1, often in conjunction with its redox partner, NADPH-cytochrome P450 reductase (CPR) , in microbial hosts such as Escherichia coli and yeasts like Saccharomyces cerevisiae or Pichia pastoris, has proven to be an effective strategy for producing this valuable steroid.[4][5][6] The choice of expression system can influence protein folding, post-translational modifications, and overall yield.[2][6]
Biochemical Pathway
The synthesis of 17α-hydroxyprogesterone from progesterone is a monooxygenase reaction requiring CYP17A1, CPR, and the cofactor NADPH. The CPR transfers electrons from NADPH to the heme center of CYP17A1, activating molecular oxygen for the hydroxylation of the progesterone substrate.
Caption: Biosynthetic pathway of this compound from progesterone.
Data Presentation
The following tables summarize quantitative data from various studies on the recombinant synthesis of 17α-hydroxyprogesterone.
Table 1: Comparison of Recombinant Expression Systems for CYP17A1
| Expression Host | Recombinant Protein | Promoter System | Typical Yield/Activity | Reference |
| Escherichia coli | Bovine CYP17A1 & Rat CPR | Tac promoter | High-level expression, activity demonstrated | [4] |
| Saccharomyces cerevisiae | Bovine CYP17A1 | Galactose-inducible (GAL10) | ~240 nmol/L of culture | [7] |
| Yarrowia lipolytica | Bovine CYP17A1 | Isocitrate lyase (ICL1) | 23.3 µM/h biotransformation rate | [1] |
| Pichia pastoris | Human CYP17A1, CPR, ZWF | Alcohol oxidase (AOX1) | 106 ± 3.2 mg/L 17α-OHP | [8] |
Table 2: Kinetic Parameters of Recombinant CYP17A1 for Progesterone 17α-Hydroxylation
| Enzyme Source | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Conditions | Reference |
| Mouse CYP17A1 | 1.3 ± 0.2 | 8.8 ± 0.4 | 6.8 | Reconstituted system with cytochrome b5 | [4] |
| Human CYP17A1 | 2.0 ± 0.4 | 0.5 ± 0.03 | 0.25 | Reconstituted system with cytochrome b5 | [4] |
| Bovine CYP17A1 (S. cerevisiae microsomes) | 1.8 | 1.5 | 0.83 | Microsomal fraction | [9] |
Table 3: Whole-Cell Biotransformation Yields
| Host Organism | Substrate Concentration | Conversion Rate/Yield | Biotransformation Time | Reference |
| S. cerevisiae AH22/pARγγ | Not specified | 82% conversion to 17α-OHP | Not specified | [4] |
| Y. lipolytica A15T4 | 1.59 mM Progesterone | ~26.8 µM/h (max rate) | 24 hours | [1] |
| Curvularia lunata ATCC 12017 (with HPβCD) | Not specified | 72.92 ± 4.28% yield | 24 hours | [10] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Human CYP17A1 and CPR from E. coli
This protocol is a synthesized procedure based on established methods for recombinant protein expression and purification in E. coli.[7][11][12][13]
1. Gene Cloning and Expression Vector:
-
The cDNAs for human CYP17A1 and human CPR are cloned into a suitable E. coli expression vector (e.g., pCWori+ or a pET vector) with an N-terminal His6-tag for affinity purification.
-
For co-expression, both genes can be cloned into a single vector with compatible promoters or into two separate vectors with different antibiotic resistance markers.
2. Expression in E. coli : a. Transform competent E. coli cells (e.g., DH5α or JM109) with the expression plasmid(s). b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic(s) and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of Terrific Broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 1 mM. e. Simultaneously, supplement the culture with δ-aminolevulinic acid (0.5 mM) as a heme precursor. f. Reduce the temperature to 28-30°C and continue to shake for 48-72 hours.
3. Cell Lysis and Membrane Preparation: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (50 mM potassium phosphate pH 7.4, 500 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris. e. Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.
4. Purification using Ni-NTA Affinity Chromatography: a. Resuspend the membrane pellet in binding buffer (50 mM sodium phosphate pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100). b. Solubilize the membrane proteins by stirring for 1 hour at 4°C. c. Centrifuge at 100,000 x g for 1 hour to pellet insoluble material. d. Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with binding buffer. e. Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate pH 8.0, 300 mM NaCl, 20 mM imidazole). f. Elute the His-tagged proteins with elution buffer (50 mM sodium phosphate pH 8.0, 300 mM NaCl, 250 mM imidazole). g. Analyze the fractions by SDS-PAGE for purity. h. Dialyze the purified proteins against a storage buffer (e.g., 50 mM potassium phosphate pH 7.4, 100 mM NaCl, 20% glycerol) and store at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of 17α-hydroxyprogesterone
This protocol describes the in vitro conversion of progesterone using purified recombinant enzymes.
1. Reaction Mixture:
-
In a glass vial, prepare the following reaction mixture on ice:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
0.5 µM purified recombinant CYP17A1
-
1.0 µM purified recombinant CPR
-
100 µM Progesterone (dissolved in a minimal amount of DMSO or ethanol)
-
1 mM NADPH
-
(Optional) 0.5 µM cytochrome b5 (can influence lyase activity)
-
(Optional) 20 µg/mL L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC) to facilitate protein interaction.
-
-
The total reaction volume can be scaled as needed (e.g., 1 mL).
2. Reaction Incubation: a. Pre-incubate the mixture of enzymes, buffer, and substrate at 37°C for 5 minutes. b. Initiate the reaction by adding NADPH. c. Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 1-4 hours). The optimal reaction time should be determined empirically.
3. Reaction Termination and Product Extraction: a. Stop the reaction by adding 2 volumes of ice-cold ethyl acetate. b. Vortex vigorously for 1 minute to extract the steroids. c. Centrifuge at 2,000 x g for 5 minutes to separate the phases. d. Transfer the upper organic layer to a new tube. e. Repeat the extraction of the aqueous phase with another 2 volumes of ethyl acetate. f. Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
4. Product Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile). b. Analyze the sample by HPLC or LC-MS/MS for the quantification of 17α-hydroxyprogesterone.
Protocol 3: Whole-Cell Biotransformation using Saccharomyces cerevisiae
This protocol outlines the use of engineered yeast cells for the direct conversion of progesterone.[14]
1. Yeast Strain and Culture:
-
Use a Saccharomyces cerevisiae strain (e.g., GRF18 or INVSc1) transformed with a yeast expression vector (e.g., YEp5117α) containing the cDNA for bovine or human CYP17A1 under the control of an inducible promoter (e.g., GAL10).
-
Grow a starter culture in a selective minimal medium overnight.
-
Inoculate a larger volume of expression medium (e.g., YPD) and grow to mid-log phase (OD600 ≈ 1.0-2.0).
-
Induce protein expression according to the specific promoter system (e.g., by adding galactose for the GAL10 promoter).
2. Biotransformation: a. After induction for a suitable period (e.g., 12-24 hours), add progesterone (dissolved in ethanol or DMSO) to the culture to the desired final concentration (e.g., 100 µM). b. Continue to incubate the culture at 30°C with shaking for 24-48 hours. c. Periodically take samples to monitor the conversion of progesterone to 17α-hydroxyprogesterone.
3. Product Extraction and Analysis: a. Separate the yeast cells from the culture medium by centrifugation. b. Extract the steroids from the supernatant using an equal volume of ethyl acetate, repeating twice. c. To extract intracellular steroids, resuspend the cell pellet in buffer and lyse the cells (e.g., using glass beads). Then, extract the lysate with ethyl acetate. d. Combine the organic extracts, evaporate to dryness, and analyze by HPLC or LC-MS/MS as described in Protocol 2.
Visualizations
Experimental Workflow: From Gene to Product
Caption: Workflow for recombinant synthesis of this compound.
Logical Relationship: In Vitro vs. Whole-Cell Biotransformation
Caption: Comparison of in vitro and whole-cell synthesis approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. E. coli vs. Pichia pastoris: Which Expression System Is Better? [synapse.patsnap.com]
- 3. Recombinant production of eukaryotic cytochrome P450s in microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone metabolism in recombinant yeast simultaneously expressing bovine cytochromes P450c17 (CYP17A1) and P450c21 (CYP21B1) and yeast NADPH-P450 oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Escherichia coli, Saccharomyces cerevisiae, Pichia pastoris, Spodoptera frugiperda, and COS7 cells for recombinant gene expression. Application to a rabbit liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel-NTA Protein Purification [protocols.io]
- 8. Strategies for protein coexpression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 9. Enhancement of 17alpha-hydroxyprogesterone production from progesterone by biotransformation using hydroxypropyl-beta-cyclodextrin complexation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Production of Monoclonal Antibodies Against 17-alpha-Hydroxyprogesterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of monoclonal antibodies (mAbs) specifically targeting 17-alpha-Hydroxyprogesterone (17-OHP). The methodologies described herein are foundational for the development of immunoassays for the diagnosis and monitoring of conditions such as Congenital Adrenal Hyperplasia (CAH).
Introduction
17-alpha-Hydroxyprogesterone is a crucial intermediate in the biosynthesis of steroid hormones, including glucocorticoids and sex steroids. The quantification of 17-OHP levels in biological fluids is a key diagnostic marker for CAH, an inherited disorder affecting the adrenal glands. The development of highly specific monoclonal antibodies against this small steroid molecule is essential for creating sensitive and reliable immunoassays. This document outlines the complete workflow, from immunogen preparation to the purification and characterization of anti-17-OHP monoclonal antibodies using hybridoma technology.
Steroid Biosynthesis Pathway
The following diagram illustrates the central role of 17-alpha-Hydroxyprogesterone in the steroid biosynthesis pathway. Understanding this pathway is critical for appreciating the importance of specific antibody generation and for assessing potential cross-reactivity with other structurally related steroids.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 17-Hydroxypregn-4-en-3-one Immunoassay Cross-Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with 17-Hydroxypregn-4-en-3-one (17α-hydroxyprogesterone, 17-OHP) immunoassay cross-reactivity. The following information is designed to help you identify and resolve common problems in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound, more commonly known as 17α-hydroxyprogesterone (17-OHP), is an endogenous steroid hormone. It serves as a precursor in the biosynthesis of other steroids, including cortisol, androgens, and estrogens.[1] Measurement of 17-OHP is crucial in the diagnosis and management of congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands.[2]
Q2: What are the common methods for measuring 17-OHP?
The most common methods for measuring 17-OHP are immunoassays, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescent immunoassays.[3] These methods are widely used due to their relative ease of use and high throughput. However, they are susceptible to cross-reactivity from other structurally similar steroids.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a more specific and sensitive method and is often considered the gold standard for 17-OHP measurement, frequently used to confirm immunoassay results.[4][5]
Q3: What is immunoassay cross-reactivity and why is it a problem for 17-OHP measurement?
Immunoassay cross-reactivity occurs when the antibodies in the assay bind to molecules that are structurally similar to the target analyte (in this case, 17-OHP). This leads to an overestimation of the 17-OHP concentration, resulting in inaccurate data and potentially incorrect clinical interpretations. Steroid hormones, due to their shared core structure, are particularly prone to cross-reactivity in immunoassays.
Q4: Which substances are known to cross-react with 17-OHP immunoassays?
Several endogenous and exogenous steroids can cross-react with 17-OHP immunoassays. The degree of cross-reactivity varies depending on the specific antibody used in the assay. Commonly reported cross-reactants include:
In neonatal screening, 17α-hydroxypregnenolone sulfate has been identified as a significant interferent.[9]
Q5: My 17-OHP immunoassay results are unexpectedly high. What could be the cause?
Unexpectedly high 17-OHP results could be due to several factors:
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Cross-reactivity: As discussed, other steroids in the sample may be cross-reacting with the assay antibodies.
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"Hook Effect": In some cases of extremely high 17-OHP concentrations, a phenomenon known as the "high-dose hook effect" can occur in one-step sandwich immunoassays, paradoxically leading to a falsely low result. However, in competitive immunoassays, very high analyte concentrations can lead to a complete displacement of the labeled antigen, resulting in a signal that is indistinguishable from a very low concentration, which can be misinterpreted. While less common, it's a possibility in certain assay formats. A case of a hook effect has been reported for a 17-OHP immunoassay, leading to an unexpectedly low result that was resolved upon sample dilution.
-
Sample Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the assay.
Q6: How can I troubleshoot suspected cross-reactivity in my 17-OHP immunoassay?
Here are the recommended steps to troubleshoot cross-reactivity:
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Review the Assay's Specificity Data: Consult the manufacturer's package insert for a list of known cross-reactants and their percentage of cross-reactivity.
-
Purify Your Samples: Employing a sample purification method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove interfering substances before running the immunoassay.
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Perform a Specificity Test: Test for cross-reactivity by spiking known concentrations of potentially interfering steroids into your sample matrix and observing the effect on your 17-OHP measurement.
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Confirm with a Reference Method: If possible, confirm your immunoassay results using a more specific method like LC-MS/MS.
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Investigate the Hook Effect: If you suspect extremely high concentrations of 17-OHP, perform a serial dilution of your sample and re-run the assay. If a hook effect is present, you will observe a non-linear increase in the measured concentration upon dilution.
Quantitative Data Summary
The following tables summarize the cross-reactivity of various steroids in different 17-OHP immunoassay formats. This data is essential for understanding the potential for interference in your specific assay.
Table 1: Cross-Reactivity in a 17α-Hydroxyprogesterone Radioimmunoassay (RIA)
| Cross-Reactant | % Cross-Reactivity |
| Progesterone | 9.7% |
| 11-Deoxycortisol | 50% |
| Other major naturally occurring steroid hormones | < 1% |
Data sourced from a study using an antiserum to 17-OHP-3-CMO-BSA.[6]
Table 2: Cross-Reactivity in a Commercial 17α-Hydroxyprogesterone ELISA Kit
| Steroid | % Cross-Reactivity |
| 17α-Hydroxyprogesterone | 100 |
| Progesterone | 1.7 |
| 11-Desoxycortisol | < 0.25 |
| DHEA | < 0.25 |
| DHEAS | < 0.25 |
| Cortisol | < 0.25 |
| Cholesterol | < 0.25 |
| Pregnenolone | < 0.25 |
| Pregnenolone-SO4 | < 0.25 |
| Prednisone | < 0.25 |
Data from a commercially available 17α-OHP ELISA kit.[7]
Table 3: Cross-Reactivity in another Commercial 17-OH-Progesterone ELISA Kit
| Substance | Cross Reactivity (%) |
| 17α-OH-Pregnenolone | 1.7 |
| Progesterone | 1.4 |
| 11-Desoxy-Cortisol | 1.3 |
| Desoxy-Corticosterone | 0.12 |
| Cortisol | 0.013 |
| Pregnenolone | 0.012 |
Cross-reactivity of other substances tested was ≤ 0.001%.[8]
Experimental Protocols
Below are detailed methodologies for key experiments to troubleshoot 17-OHP immunoassay cross-reactivity.
Protocol 1: Specificity Testing (Cross-Reactivity Profiling)
This protocol allows you to determine the percentage of cross-reactivity of suspected interfering compounds in your specific immunoassay.
Materials:
-
Your 17-OHP immunoassay kit
-
Standards of potentially cross-reacting steroids (e.g., progesterone, 11-deoxycortisol) of known purity
-
Sample matrix (e.g., charcoal-stripped serum or the buffer used for your standards)
-
Standard laboratory equipment (pipettes, tubes, microplate reader, etc.)
Procedure:
-
Prepare a series of dilutions for each potential cross-reactant in the sample matrix. The concentration range should be physiologically relevant and also extend to higher concentrations to robustly assess interference.
-
Run these spiked samples in your 17-OHP immunoassay according to the manufacturer's instructions.
-
Calculate the apparent 17-OHP concentration for each spiked sample.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent 17-OHP Concentration / Concentration of Spiked Steroid) x 100
dot
Caption: Workflow for Specificity Testing.
Protocol 2: Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples
This protocol is used to separate steroids from interfering proteins and other matrix components.
Materials:
-
Serum or plasma samples
-
Diethyl ether or ethyl acetate (ACS Grade)
-
Dry ice/ethanol bath
-
Conical glass tubes
-
Vortex mixer
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
-
Immunoassay kit's assay buffer
Procedure:
-
Pipette your serum or plasma sample into a conical glass tube.
-
Add a 5:1 (v/v) ratio of diethyl ether or ethyl acetate to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Allow the phases to separate for 5 minutes. The upper organic layer will contain the steroids.
-
To completely separate the layers, freeze the aqueous (lower) layer in a dry ice/ethanol bath.
-
Carefully decant the upper organic solvent layer into a clean glass tube.
-
Evaporate the organic solvent to dryness using a centrifugal vacuum evaporator. This step typically takes 2-3 hours.
-
Reconstitute the dried extract in a known volume of the immunoassay's assay buffer. The reconstitution volume can be adjusted to concentrate the sample if necessary. A minimum of 125 µL is often recommended to allow for duplicate measurements.
-
The reconstituted sample is now ready for analysis in the 17-OHP immunoassay.
dot
Caption: Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE) for Serum/Plasma Samples
SPE is another effective method for sample cleanup and concentration. This is a general protocol, and specific cartridges and reagents may require optimization.
Materials:
-
Serum or plasma samples
-
SPE cartridges (e.g., C18)
-
Vacuum manifold
-
Methanol (100%)
-
Deionized water
-
Elution solvent (e.g., diethyl ether or a methanol/water mixture)
-
Centrifugal vacuum evaporator
-
Immunoassay kit's assay buffer
Procedure:
-
Condition the SPE Cartridge: Place the C18 SPE cartridges on a vacuum manifold. Pass 5-10 mL of 100% methanol through the column, followed by 5-10 mL of deionized water. Do not let the column dry out between these steps.
-
Load the Sample: Apply your serum or plasma sample to the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities. Allow the water to drain completely.
-
Elute the Steroids: Elute the steroids from the cartridge by adding the appropriate elution solvent (e.g., 2 mL of diethyl ether). The choice of elution solvent may need to be optimized for your specific application.
-
Dry the Eluate: Evaporate the eluate to dryness using a centrifugal vacuum evaporator.
-
Reconstitute the Extract: Reconstitute the dried extract in a known volume of the immunoassay's assay buffer.
-
Analyze: The purified and concentrated sample is now ready for the 17-OHP immunoassay.
dot
References
- 1. ibl-international.com [ibl-international.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 6. arborassays.com [arborassays.com]
- 7. dbc-labs.com [dbc-labs.com]
- 8. novamedline.com [novamedline.com]
- 9. zellx.de [zellx.de]
Technical Support Center: Optimizing 17-Hydroxypregn-4-en-3-one Plasma Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 17-Hydroxypregn-4-en-3-one (also known as 17-hydroxyprogesterone or 17-OHP) extraction from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
The three primary methods for extracting steroids like this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3] SPE is often favored for its high recovery rates and ability to remove interfering substances, while LLE is a traditional and widely used technique.[1][4] PPT is a simpler, rapid method often used for high-throughput applications.[5][6]
Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?
Low recovery can stem from several factors depending on your extraction method. For LLE, incomplete phase separation or steroid-protein binding can reduce yield.[7] A pre-dilution step with water before adding the extraction solvent can help disrupt this binding and improve recovery.[7] For SPE, the choice of sorbent and elution solvent is critical. Using a hydrophilic-lipophilic balance (HLB) cartridge can yield high recovery rates, often between 85.4% and 101.3%.[4] Inconsistent recovery with SPE can also be addressed by ensuring the reproducibility of your method, as demonstrated by some protocols with relative standard deviations (RSDs) under 5%.[8]
Q3: My downstream analysis (e.g., LC-MS/MS) is showing significant matrix effects. How can I minimize these?
Matrix effects are often caused by co-extracted substances like phospholipids.[8][9] SPE, particularly with advanced sorbents like Oasis PRiME HLB, is highly effective at removing phospholipids, with some studies showing a reduction of over 95% compared to protein precipitation alone.[10] If using LLE, techniques like a dry ice/ethanol bath to freeze the aqueous layer can help in obtaining a cleaner separation of the organic solvent layer containing the steroid.[3][11]
Q4: I am having trouble with emulsion formation during my liquid-liquid extraction. What can I do?
Emulsion formation is a common issue with LLE that can be difficult to resolve and leads to poor recovery. Column chromatography-based extraction methods can eliminate the problem of emulsions.[12] If you must use LLE, gentle mixing or nutating instead of vigorous vortexing can sometimes prevent emulsion formation.[3] Allowing the mixture to stand for a longer period or centrifugation can also help to break up emulsions.
Q5: Can I automate the extraction process for higher throughput?
Yes, both SPE and LLE can be automated. Automated SPE systems using 96-well plates are common for processing a large number of samples efficiently.[13][14] Automated LLE systems are also available and can significantly reduce manual handling and improve reproducibility.[7]
Troubleshooting Guides
Low Extraction Recovery
| Symptom | Possible Cause | Suggested Solution |
| Low recovery with LLE | Strong protein-steroid binding. | Add a pre-dilution step with water to the plasma before adding the extraction solvent.[7] |
| Incomplete extraction in a single step. | Repeat the extraction process 2-3 times, pooling the organic solvent layers.[2][3][11] | |
| Suboptimal solvent-to-plasma ratio. | Optimize the solvent volume; a 5:1 solvent-to-sample ratio is a common starting point.[2][3][11] | |
| Low recovery with SPE | Inappropriate sorbent type. | For steroids, C18 or hydrophilic-lipophilic balance (HLB) sorbents are often effective.[1][4] |
| Incomplete elution of the analyte. | Ensure the elution solvent is strong enough to displace the steroid from the sorbent. A mixture like 90:10 acetonitrile:methanol can be effective.[8][9] | |
| Sample overload on the SPE cartridge. | Ensure the amount of plasma applied does not exceed the capacity of the SPE cartridge. |
High Matrix Effects in LC-MS/MS Analysis
| Symptom | Possible Cause | Suggested Solution |
| Ion suppression or enhancement | Co-elution of phospholipids. | Use an SPE method with a sorbent designed for phospholipid removal, such as Oasis PRiME HLB.[8][9][10] |
| Insufficient sample cleanup. | Incorporate additional wash steps in your SPE protocol. For example, a wash with hexane can help remove lipids without losing the steroid analytes.[1] | |
| Contamination from protein precipitation. | If using PPT, ensure complete precipitation and clean transfer of the supernatant. Consider a subsequent SPE cleanup step after PPT. |
Experimental Protocols & Data
Comparison of Extraction Methods
| Method | Key Advantages | Typical Recovery Rates | Throughput |
| Solid-Phase Extraction (SPE) | High selectivity, excellent cleanup, easily automated.[1] | 87-101%[1], 72-73%[8] | High |
| Liquid-Liquid Extraction (LLE) | Established technique, can be high recovery with optimization. | Can be high, but method-dependent. | Moderate to High |
| Protein Precipitation (PPT) | Simple, fast, suitable for high-throughput screening.[5][6] | Generally lower and with more matrix effects than SPE. | Very High |
Detailed Methodologies
1. Solid-Phase Extraction (SPE) using Oasis PRiME HLB
This method is designed for enhanced removal of phospholipids.[8][9]
-
Sample Pre-treatment: To 150 μL of plasma, add 20 μL of an internal standard solution. Precipitate proteins by adding 300 μL of a 4:1 methanol:89 g/L ZnSO4 solution. Vortex and then centrifuge at 3220 rcf for 10 minutes.[8][9]
-
Sample Loading: Transfer 300 μL of the supernatant and add it to 900 μL of 4% H3PO4. Aspirate to mix. Apply the entire pre-treated sample to the Oasis PRiME HLB μElution Plate.[8][9]
-
Washing: Wash the wells with 2 x 200 μL aliquots of 25% methanol.[8][9]
-
Elution: Elute the steroids with 2 x 25 μL aliquots of 90:10 acetonitrile:methanol. Dilute the eluate with 25 μL of water before injection into the LC-MS/MS system.[8][9]
2. Liquid-Liquid Extraction (LLE)
This is a general protocol that can be adapted.
-
Solvent Addition: Add diethyl ether or ethyl acetate to the plasma sample at a 5:1 (v/v) solvent-to-sample ratio.[3][11]
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.[3][11]
-
Phase Separation: Allow the layers to separate for 5 minutes. To enhance separation, freeze the aqueous (lower) layer in a dry ice/ethanol bath.[3][11]
-
Collection: Pour off the organic solvent (upper) layer into a clean tube. For maximum recovery, this process can be repeated, and the solvent layers pooled.[3][11]
-
Drying and Reconstitution: Evaporate the pooled solvent to dryness under a stream of nitrogen or using a speedvac. Reconstitute the dried extract in an appropriate buffer for your analytical method.[1][11]
3. Protein Precipitation (PPT)
A straightforward method for initial sample cleanup.
-
Solvent Addition: Add 3 to 5 volumes of a cold, water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma sample.[15] A common ratio is 3:1 (v/v) of acetonitrile to plasma.[6]
-
Mixing: Vortex the mixture thoroughly to ensure complete protein precipitation.[15]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,800 rpm for 5 minutes) to pellet the precipitated proteins.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted steroids, for analysis.[15]
Visual Workflows and Guides
Experimental Workflow: Solid-Phase Extraction (SPE)
Caption: Workflow for Solid-Phase Extraction (SPE).
Experimental Workflow: Liquid-Liquid Extraction (LLE)
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Troubleshooting Decision Tree: Low Analyte Recovery
Caption: Troubleshooting guide for low analyte recovery.
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zellx.de [zellx.de]
- 3. arborassays.com [arborassays.com]
- 4. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. arborassays.com [arborassays.com]
- 12. An improved extraction method for plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Technical Support Center: 17-OHP Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of 17-hydroxyprogesterone (17-OHP). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 17-OHP by LC-MS/MS.
Question: Why am I observing a poor signal or no signal for my 17-OHP standard?
Answer:
A weak or absent signal for 17-OHP can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting logic for no or low 17-OHP signal.
Detailed Steps:
-
Verify Standard Integrity: Ensure the 17-OHP stock and working solutions are not expired and have been stored correctly. Prepare a fresh standard if in doubt.
-
Direct Infusion: Infuse a known concentration of 17-OHP directly into the mass spectrometer to isolate the issue. If a strong signal is observed, the problem likely lies with the LC system or sample introduction. If the signal is still poor, the issue is with the mass spectrometer itself.
-
Mass Spectrometer Parameter Optimization:
-
Ionization Source: For 17-OHP, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects than Electrospray Ionization (ESI), though both are used.[1] Ensure source parameters like capillary voltage, gas flows (nebulizer, auxiliary, sheath), and temperatures (vaporizer, ion transfer tube) are optimized.[2]
-
MRM Transitions: Verify the correct precursor and product ions are being monitored. Common transitions for 17-OHP are m/z 331.3 > 97.1 and 331.3 > 109.1.[2][3] For a deuterated internal standard (e.g., 17OHP-d8), a common transition is m/z 339.3 > 100.1.[2]
-
-
LC System Evaluation:
-
Mobile Phase: Ensure the mobile phase composition (commonly methanol or acetonitrile and water with a modifier like formic acid) is correct and freshly prepared.
-
Column: Check for column degradation or blockage. A guard column can help extend the life of the analytical column.
-
Connections: Inspect all tubing and connections for leaks.
-
Question: My chromatography is showing poor peak shape (e.g., fronting, tailing, or split peaks). What should I do?
Answer:
Poor peak shape is typically a chromatographic issue.
Troubleshooting Steps:
-
Column Health: The column may be degrading or contaminated.
-
Action: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 17-OHP and its interaction with the stationary phase.
-
Action: Ensure consistent and correct pH of the mobile phase. The use of 0.1% formic acid is common.[4]
-
-
Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the mobile phase can cause peak distortion.
-
Action: Reduce the injection volume or ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
-
-
System Contamination: Buildup of contaminants in the injector or tubing can lead to peak tailing.
-
Action: Clean the injector and replace any suspect tubing.
-
Question: I am seeing high background noise or interfering peaks. How can I reduce them?
Answer:
High background noise or the presence of interfering peaks can compromise the sensitivity and accuracy of the assay.
Troubleshooting Steps:
-
Sample Preparation: The extraction method may not be sufficiently cleaning up the sample.
-
Action: Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure appropriate wash steps are included to remove interfering substances.
-
-
Isomeric Interference: Steroids with the same molecular weight as 17-OHP (isomers) can interfere with the analysis if not chromatographically separated.[5][6]
-
Action: Ensure the LC method has sufficient resolution to separate 17-OHP from known isomers like 11α-hydroxyprogesterone, 11β-hydroxyprogesterone, and 16α-hydroxyprogesterone.[5]
-
-
Solvent and Reagent Purity: Impurities in solvents and reagents can contribute to background noise.
-
Action: Use high-purity, LC-MS grade solvents and reagents.
-
-
System Contamination: A contaminated LC system or mass spectrometer ion source can be a source of high background.
-
Action: Clean the system thoroughly.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical sample preparation methods for 17-OHP analysis?
A1: The most common sample preparation techniques are:
-
Solid-Phase Extraction (SPE): This is a widely used method for cleaning up complex samples like plasma and serum.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for extracting 17-OHP from biological matrices.[7]
-
Protein Precipitation: This is a simpler, but potentially less clean, method often used for high-throughput applications.
Q2: Which ionization technique is better for 17-OHP, ESI or APCI?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for 17-OHP analysis.[1][4] APCI may be less susceptible to matrix effects from complex biological samples, while ESI is also commonly and successfully used. The choice may depend on the specific matrix and instrument sensitivity.
Q3: What are the key mass spectrometry parameters to optimize for 17-OHP detection?
A3: The following parameters are critical for optimizing the detection of 17-OHP:
-
MRM Transitions: The selection of specific precursor and product ion pairs is essential for selectivity.
-
Collision Energy: This needs to be optimized for each transition to ensure efficient fragmentation.
-
Ion Source Parameters: These include temperatures (vaporizer, capillary) and gas flows (sheath, auxiliary), which affect desolvation and ionization efficiency.[2]
-
Capillary Voltage: This voltage is crucial for efficient ionization.[2]
Q4: How can I avoid interference from other steroids?
A4: Interference from other steroids, particularly isomers, is a significant challenge in 17-OHP analysis.[5] The primary strategy to mitigate this is through effective chromatographic separation. A well-developed LC method with an appropriate column (e.g., C18) and gradient elution is necessary to resolve 17-OHP from interfering compounds.[4][8]
Experimental Protocols
Protocol 1: 17-OHP Analysis in Human Serum/Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices in published literature.
Experimental Workflow:
Caption: General workflow for 17-OHP analysis in serum or plasma.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction Example):
-
To 200 µL of serum or plasma, add the deuterated internal standard (e.g., 17-OHP-d8).[1]
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex, and centrifuge.[1]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[1]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Quantitative Data Summary
| Parameter | Value | Source |
| Linearity Range | 0.5 - 50 ng/mL | [4] |
| 1 - 200 ng/mL | [9] | |
| 10 - 1,000 ng/dL | [7] | |
| Inter-assay CV | 8.5% at 7.9 nmol/L | [8] |
| 9.2% at 23 nmol/L | [8] | |
| Intra-assay CV | < 6% | [7] |
| 7.4% at 7 nmol/L | [3] | |
| Recovery | 76 - 89% | [8] |
| 88.7 - 97.1% | [4] | |
| Limit of Quantitation (LOQ) | 1 nmol/L | [8] |
| 0.2 nmol/L | [3] | |
| 6 nmol/L (bloodspots) | [10] |
| Mass Spectrometry Parameters | Value | Source |
| Ionization Mode | Positive ESI or APCI | [1][4][8] |
| Capillary Voltage | 3000 - 3500 V | [2][9] |
| Source Temperature | 100 - 320 °C | [2][9] |
| Desolvation/Vaporizer Temp. | 450 °C | [2][9] |
| Sheath Gas Pressure | 50 (arbitrary units) | [2] |
| Auxiliary Gas Pressure | 15 (arbitrary units) | [2] |
| 17-OHP MRM Transitions | 331.3 > 97.1 (Quantifier) | [2] |
| 331.3 > 109.1 (Qualifier) | [2] | |
| 331.17 > 97.00 | [9] | |
| 331 > 109 | [3] | |
| 17-OHP-d8 MRM Transition | 339.3 > 100.1 | [2] |
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ensuring quality in 17OHP mass spectrometry measurement: an international study assessing isomeric steroid interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 17-Hydroxypregn-4-en-3-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17-Hydroxypregn-4-en-3-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on the stability of the compound in various solvents.
Disclaimer: Specific quantitative stability data for this compound in various organic solvents under forced degradation conditions is limited in publicly available literature. The information provided herein is based on general principles of steroid chemistry, stability testing guidelines, and data from closely related analogs. Researchers should always perform their own stability studies to validate findings for their specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
Solvent Type: The polarity and reactivity of the solvent can impact stability.
-
pH: The compound may be susceptible to acid or base-catalyzed degradation.
-
Temperature: Elevated temperatures can accelerate degradation rates.
-
Light Exposure: Photodegradation can occur upon exposure to certain wavelengths of light.
-
Oxidizing Agents: The presence of peroxides or other oxidizing agents can lead to oxidative degradation.
-
Concentration: In some cases, the concentration of the compound in solution can affect its stability.
Q2: In which common laboratory solvents is this compound most soluble?
A2: Based on available solubility data, this compound exhibits the highest solubility in dimethylacetamide (DMA) and is least soluble in acetonitrile at 323.15 K.[1][2] The solubility generally increases with temperature. When preparing stock solutions, it is crucial to consider the solubility to avoid precipitation, which can be mistaken for degradation.
Data Presentation: Solubility of this compound in Various Solvents
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^-2) |
| Dimethylacetamide (DMA) | 323.15 | 6.618 |
| Acetone | 323.15 | 3.542 |
| Ethyl Acetate | 323.15 | 1.455 |
| Methanol | 323.15 | 0.846 |
| Ethanol | 323.15 | 0.692 |
| Isopropanol | 323.15 | 0.491 |
| Acetonitrile | 323.15 | 0.265 |
| Data adapted from a study on 17-α hydroxyprogesterone.[1][2] |
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on its structure and data from related steroids, potential degradation pathways include:
-
Oxidation: The C17 side chain is a potential site for oxidative cleavage, which could lead to the formation of androst-4-ene-3,17-dione.
-
Isomerization: Changes in stereochemistry may occur under certain conditions.
-
Photodegradation: The α,β-unsaturated ketone chromophore in the A-ring is susceptible to photodegradation, potentially leading to isomerization or rearrangement products.
Troubleshooting Guides
Issue 1: Unexpected Loss of Compound in Solution
Symptoms:
-
Lower than expected concentration when analyzed by HPLC or other quantitative methods.
-
Appearance of unknown peaks in the chromatogram.
-
Precipitation or cloudiness in the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Review Storage Conditions: Ensure the solution is stored at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from light.[3] 2. Check Solvent Purity: Use high-purity, HPLC-grade solvents. Older or lower-grade solvents may contain impurities (e.g., peroxides in ethers, acidic impurities) that can induce degradation. 3. Perform a Mini-Stability Study: Prepare a fresh solution and analyze it at several time points (e.g., 0, 24, 48 hours) under your typical experimental conditions to assess short-term stability. |
| Precipitation | 1. Verify Solubility: Cross-reference the concentration of your solution with known solubility data. You may be exceeding the solubility limit in the chosen solvent, especially if the solution has been stored at a lower temperature. 2. Visual Inspection: Carefully inspect the solution for any particulate matter. If precipitation is suspected, gently warm the solution and sonicate to see if the material redissolves. 3. Consider a Co-solvent: If solubility is an issue, consider using a co-solvent system. For example, a small amount of DMSO can aid in the solubilization of steroids in aqueous-organic mixtures. |
| Adsorption to Container | 1. Use Appropriate Vials: For low concentration solutions, consider using silanized glass vials or low-adsorption polypropylene vials to minimize loss of the compound to the container surface. |
Issue 2: Appearance of New Peaks in Chromatogram During Forced Degradation Studies
Symptoms:
-
Multiple new peaks are observed in the chromatograms of stressed samples (acid, base, oxidative, thermal, photolytic).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Primary Degradation Products | 1. Characterize New Peaks: Use a detector that provides more information than just UV absorbance, such as a mass spectrometer (LC-MS), to obtain the mass-to-charge ratio (m/z) of the new peaks. This is a critical step in identifying potential degradation products. 2. Evaluate Mass Balance: Quantify the peak area of the parent compound and all new peaks. A good mass balance (close to 100%) indicates that the new peaks are likely degradation products. |
| Secondary Degradation Products | 1. Optimize Stress Conditions: If the degradation is too extensive (e.g., >20% loss of the parent compound), you may be observing secondary degradation products, which are not the initial breakdown products.[4] Reduce the stressor intensity (e.g., lower temperature, shorter exposure time, lower concentration of acid/base/oxidizing agent) to target 5-20% degradation.[4] |
| Solvent-Related Peaks | 1. Analyze a Solvent Blank: Always run a solvent blank that has been subjected to the same stress conditions. Some solvents can degrade under stress and produce interfering peaks. For example, acetonitrile can undergo photolysis.[5][6] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is a general guideline based on ICH recommendations for stress testing.[1][7] Researchers should adapt the conditions based on the observed stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and relatively stable, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for up to 72 hours. Collect samples at various time points (e.g., 0, 6, 24, 72 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for up to 24 hours. Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours). Neutralize the samples before analysis. Note: Based on data for the analog hydroxyprogesterone caproate, degradation is expected to be faster under basic conditions.[3]
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for up to 24 hours. Collect samples at various time points (e.g., 0, 2, 8, 24 hours).
-
Thermal Degradation: Aliquot the stock solution into vials and heat at 80°C in a dry oven for up to 7 days. Also, prepare a solid sample of the compound and expose it to the same conditions.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS).
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Calculate the percentage degradation and attempt to identify major degradation products.
Data Presentation: Illustrative Stability of a Related Compound (Hydroxyprogesterone Caproate)
| Condition | Time (hours) | % Degradation of Hydroxyprogesterone Caproate | Major Degradation Product |
| Acidic (pH ≤ 1) | 72 | Minimal | 17α-hydroxyprogesterone |
| Alkaline (pH ≥ 13) | 5 | Significant | 17α-hydroxyprogesterone |
| This data is for illustrative purposes only and is based on a study of hydroxyprogesterone caproate.[3] The ester linkage in the caproate makes it susceptible to hydrolysis. |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Proposed oxidative degradation pathway.
References
- 1. database.ich.org [database.ich.org]
- 2. waters.com [waters.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
addressing low signal in 17-Hydroxypregn-4-en-3-one western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Western blotting experiments, with a particular focus on resolving low signal.
Clarification on Target Molecules for Western Blotting
It is important to note that Western blotting is a technique specifically designed for the detection and analysis of proteins . The molecule "17-Hydroxypregn-4-en-3-one" is a steroid hormone, which is a small molecule. Therefore, Western blotting is not the appropriate method for its detection. Alternative techniques for the detection and quantification of small molecules like this compound include:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
The following troubleshooting guide is intended for researchers experiencing low signal in protein Western blot experiments.
Frequently Asked Questions (FAQs) - Low Signal in Western Blot
Q1: Why am I getting a very faint or no signal on my Western blot?
A weak or absent signal can stem from several factors throughout the Western blot workflow, from sample preparation to signal detection.[1][2][3] Key areas to investigate include low target protein abundance, suboptimal antibody concentrations, inefficient protein transfer, and issues with the detection reagents.[1][2][3]
Q2: How can I determine if my target protein is not abundant enough in my sample?
If your target protein has low expression levels, you may need to increase the amount of protein loaded onto the gel.[1] Consider enriching your sample for the target protein through techniques like immunoprecipitation or cellular fractionation.[1] It's also beneficial to include a positive control lysate known to express the target protein to validate your experimental setup.[3]
Q3: What is the optimal concentration for my primary and secondary antibodies?
Suboptimal antibody concentrations are a frequent cause of low signal.[4][5] Each new antibody, and even new lots of the same antibody, should be optimized.[5][6] This can be achieved through antibody titration, where a range of dilutions is tested to find the concentration that provides the best signal-to-noise ratio.[4][6][7] メーカーの推奨希釈率は出発点として有用ですが、サンプルや実験条件ごとに最適化が必要です。[6]
Q4: How can I check if the protein transfer from the gel to the membrane was successful?
Inefficient protein transfer can lead to a significant loss of signal.[1][8] You can visually check the transfer efficiency by staining the membrane with Ponceau S after transfer.[1][8] This reversible stain will show the protein bands on the membrane, confirming a successful transfer. Also, inspect the gel after transfer to see if any protein remains.
Q5: Could my blocking buffer be interfering with signal detection?
Yes, while blocking is crucial to prevent non-specific binding, over-blocking or using an inappropriate blocking agent can mask the epitope of your target protein, leading to a weak signal.[9][10][11] If you suspect this is an issue, you can try reducing the concentration of the blocking agent, shortening the blocking time, or switching to a different blocking buffer (e.g., from non-fat milk to BSA or a protein-free blocker).[10][11][12]
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to identifying and resolving the cause of low signal in your Western blot experiments.
Diagram: Troubleshooting Logic for Low Western Blot Signal
Caption: A decision tree to systematically troubleshoot low signal in Western blots.
Table: Summary of Troubleshooting Steps
| Potential Cause | Recommended Action | Details |
| Low Target Protein Abundance | Increase protein load or enrich the sample. | Load 20-40 µg of total protein as a starting point and optimize from there.[9] Consider immunoprecipitation or fractionation to concentrate the target protein.[1] |
| Inefficient Protein Transfer | Verify transfer with Ponceau S staining. Optimize transfer conditions. | For small proteins (<20 kDa), use a 0.2 µm membrane. For larger proteins, extend the transfer time.[13][14] Ensure good contact between the gel and membrane, with no air bubbles.[1][3] |
| Suboptimal Antibody Concentration | Perform antibody titration for both primary and secondary antibodies. | Test a range of dilutions to find the optimal concentration that maximizes signal and minimizes background.[6][7] Start with the manufacturer's recommended dilution and create a dilution series.[6] |
| Inactive Reagents | Use fresh antibodies and detection substrate. | Ensure antibodies have been stored correctly and are within their expiration date.[2] Prepare fresh chemiluminescent substrate right before use, as its activity can diminish over time.[9][15] |
| Inappropriate Blocking | Optimize the blocking buffer and incubation time. | Try different blocking agents (e.g., non-fat milk, BSA, protein-free blockers).[9][10][16] Reduce blocking time if over-blocking is suspected.[2] |
| Excessive Washing | Reduce the number or duration of wash steps. | While washing is necessary to reduce background, excessive washing can also wash away the bound antibodies, leading to a weaker signal.[3][17] |
Experimental Protocols
Protocol 1: Antibody Titration
This protocol describes how to determine the optimal dilution for a new primary antibody.
-
Prepare Identical Protein Lanes: Load the same amount of your protein lysate into multiple lanes of an SDS-PAGE gel.
-
Transfer: Perform the protein transfer to a membrane as you normally would.
-
Cut the Membrane: After transfer, carefully cut the membrane into vertical strips, ensuring each strip contains one lane of protein.[4][7]
-
Block: Block all membrane strips simultaneously in the same blocking buffer for 1 hour at room temperature.
-
Incubate with Primary Antibody: Prepare different dilutions of your primary antibody in blocking buffer (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).[6] Incubate each membrane strip in a different antibody dilution overnight at 4°C with gentle agitation.[6] Include a negative control strip with no primary antibody.[6]
-
Wash: Wash all strips four times for 5 minutes each with wash buffer (e.g., TBST).[6][17]
-
Incubate with Secondary Antibody: Incubate all strips in the same dilution of the secondary antibody for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 6.
-
Detection: Apply the chemiluminescent substrate to all strips and image them simultaneously.
-
Analysis: Compare the signal intensity and background of each strip to determine the optimal primary antibody dilution.
Protocol 2: Optimizing Protein Transfer
This protocol provides steps to improve the efficiency of protein transfer from the gel to the membrane.
-
Choose the Right Membrane: For proteins with a low molecular weight (<20 kDa), use a membrane with a 0.2 µm pore size to prevent them from passing through.[13][14] For most other proteins, a 0.45 µm pore size is suitable.[13][18]
-
Equilibrate the Gel and Membrane: After electrophoresis, equilibrate the gel in transfer buffer for 10-15 minutes.[19] If using a PVDF membrane, pre-wet it in methanol for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[20]
-
Assemble the Transfer Stack: Carefully assemble the transfer sandwich (filter paper, gel, membrane, filter paper), ensuring there are no air bubbles between the gel and the membrane.[1][3]
-
Optimize Transfer Time and Voltage: Transfer conditions depend on the size of your protein and the transfer system (wet or semi-dry). For high molecular weight proteins, a longer transfer time or the addition of 0.1% SDS to the transfer buffer may be necessary. For low molecular weight proteins, reduce the transfer time to avoid "blow-through".[18]
-
Verify Transfer: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. You can also stain the gel with Coomassie Blue to check for any remaining protein.
Diagram: Standard Western Blot Workflow
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. sinobiological.com [sinobiological.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Western blot blocking: Best practices | Abcam [abcam.com]
- 13. ウェスタンブロットの転写メソッド | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bioradiations.com [bioradiations.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. licorbio.com [licorbio.com]
- 18. bio-rad.com [bio-rad.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Differentiating 17-OHP from Steroid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the accurate quantification of 17-hydroxyprogesterone (17-OHP), particularly in distinguishing it from its steroid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring 17-OHP?
A1: The main challenge lies in the structural similarity between 17-OHP and other endogenous steroid isomers. These isomers can have the same mass and similar chemical properties, leading to potential interference in analytical methods. This is particularly problematic in immunoassays where antibodies may cross-react with these structurally related steroids, leading to falsely elevated 17-OHP concentrations.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity, but chromatographic separation of isomers is crucial for accurate quantification.[3][4]
Q2: Which steroid isomers are known to interfere with 17-OHP analysis?
A2: Several steroid isomers can interfere with 17-OHP measurements. The most common interferents include:
-
11α-hydroxyprogesterone
-
11β-hydroxyprogesterone
-
16α-hydroxyprogesterone
-
21-deoxycortisol
-
17α-hydroxypregnenolone sulfate[5]
Q3: Why are immunoassays susceptible to interference in 17-OHP measurement?
A3: Immunoassays rely on the specific binding of an antibody to 17-OHP. However, the antibodies used in these assays can also bind to other steroids with similar structures, a phenomenon known as cross-reactivity.[1][2] This lack of complete specificity can lead to an overestimation of the true 17-OHP concentration, which can have significant clinical implications, such as false-positive results in newborn screening for congenital adrenal hyperplasia (CAH).[3][6]
Q4: What is the recommended analytical method for accurate 17-OHP quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate measurement of 17-OHP.[3][6] This is due to its ability to chromatographically separate 17-OHP from its isomers before detection by the mass spectrometer. This separation, combined with the high selectivity of tandem mass spectrometry, provides a more accurate and reliable result compared to immunoassays.[7]
Q5: What are the expected physiological ranges for 17-OHP?
A5: 17-OHP levels vary significantly with age and, in females, with the menstrual cycle. It is crucial to use age- and sex-appropriate reference intervals for accurate interpretation of results. The following table summarizes typical reference ranges, but it is important to note that these can vary between laboratories and analytical methods.
| Population | Typical 17-OHP Reference Range (ng/dL) |
| Newborns (3-5 days) | < 400 |
| Prepubertal Children | < 100 |
| Adult Males | 30 - 200 |
| Adult Females | |
| - Follicular Phase | 15 - 100 |
| - Luteal Phase | 35 - 290 |
| - Postmenopausal | < 50 |
Note: These are approximate ranges. Please refer to the reference ranges provided by the specific laboratory that performed the analysis.
Troubleshooting Guides
Immunoassay Troubleshooting
Issue: Unexpectedly high 17-OHP results.
-
Possible Cause 1: Cross-reactivity with other steroids.
-
Troubleshooting Steps:
-
Review the patient's clinical history and medication list for the presence of other steroids that could cross-react with the immunoassay.
-
Consider re-analyzing the sample using a more specific method, such as LC-MS/MS, to confirm the result.[6]
-
Consult the immunoassay kit's package insert for a list of known cross-reactants and their percentage of cross-reactivity.[1]
-
-
-
Possible Cause 2: Sample-related issues.
-
Troubleshooting Steps:
-
Ensure proper sample collection, handling, and storage procedures were followed. Hemolysis, lipemia, or improper storage can affect results.
-
Check for any pre-analytical errors, such as incorrect sample labeling or processing.
-
-
Quantitative Data on Steroid Cross-Reactivity in a Progesterone Immunoassay
The following table presents data on the cross-reactivity of various steroids in a commercially available progesterone immunoassay, which can be indicative of potential cross-reactivity in 17-OHP immunoassays due to structural similarities.
| Compound | Cross-Reactivity (%) |
| 5β-Dihydroprogesterone | 18.2 |
| 17-Hydroxyprogesterone | 1.6 - 4.9 |
| 11-Deoxycortisol | Significant |
| 5α-pregnan-3-ol-20-one | 0.5 - 4.9 |
| 5α-pregnan-3,20-dione | 0.5 - 4.9 |
| Medroxyprogesterone | 0.5 - 4.9 |
| Pregnanolone | 0.5 - 4.9 |
Data adapted from a study on the Roche Elecsys Progesterone II immunoassay and is for illustrative purposes.[1] Specific cross-reactivity will vary between different immunoassays.
LC-MS/MS Troubleshooting
Issue: Poor chromatographic separation of 17-OHP from its isomers.
-
Possible Cause 1: Suboptimal liquid chromatography (LC) conditions.
-
Troubleshooting Steps:
-
Column Selection: Evaluate the use of a different analytical column. While C18 columns are common, biphenyl or phenyl-hexyl columns can offer alternative selectivity for steroid isomers.[4][8]
-
Mobile Phase Optimization: Adjust the mobile phase composition and gradient profile. Using methanol as the organic modifier can sometimes provide better resolution for steroid isomers compared to acetonitrile.[4] Experiment with different additives, such as ammonium fluoride, which can enhance ionization.[9]
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.
-
-
-
Possible Cause 2: Matrix effects.
-
Troubleshooting Steps:
-
Sample Preparation: Implement a more rigorous sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively clean up the sample.[10]
-
Internal Standards: Use a stable isotope-labeled internal standard for 17-OHP to compensate for matrix effects and variations in extraction recovery and instrument response.[10]
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely matches the samples being analyzed (e.g., charcoal-stripped serum) to minimize the impact of matrix effects.
-
-
Issue: Low signal intensity or poor sensitivity.
-
Possible Cause 1: Inefficient ionization.
-
Troubleshooting Steps:
-
Optimize the mass spectrometer source parameters, including gas flows, temperatures, and voltages.
-
Consider using atmospheric pressure chemical ionization (APCI) as it can be less prone to matrix effects than electrospray ionization (ESI) for certain steroids.[10]
-
-
-
Possible Cause 2: Suboptimal sample preparation.
-
Troubleshooting Steps:
-
Ensure efficient extraction and reconstitution of the sample. Incomplete drying of the extract or reconstitution in an inappropriate solvent can lead to poor sensitivity.
-
Evaluate different SPE sorbents or LLE solvents to maximize the recovery of 17-OHP.
-
-
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 17-OHP
This protocol provides a general framework for the analysis of 17-OHP in serum or plasma using LC-MS/MS. Method validation and optimization are essential for each laboratory.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum or plasma, add an internal standard (e.g., 17-OHP-d8).[10]
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge.[10]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[10]
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for injection into the LC-MS/MS system.[10]
2. Liquid Chromatography
-
Column: A reversed-phase column, such as a C18 or a biphenyl column (e.g., 2.1 x 50 mm, 2.6 µm), is recommended for the separation of steroid isomers.[4][10]
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or ammonium fluoride).[9][11]
-
Mobile Phase B: Methanol or acetonitrile with the same additive as Mobile Phase A.[9][11]
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to achieve optimal separation. The specific gradient profile will need to be optimized.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is important for reproducible retention times.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for 17-OHP and its internal standard should be optimized for the specific instrument.
-
Example 17-OHP transition: m/z 331.2 -> 97.1
-
Example 17-OHP-d8 transition: m/z 339.2 -> 100.2[3]
-
Visualizations
Caption: Simplified steroid synthesis pathway highlighting the central role of 17-OHP.
Caption: General experimental workflow for 17-OHP analysis by LC-MS/MS.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.cn [documents.thermofisher.cn]
- 11. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 17-Hydroxypregn-4-en-3-one (17-Hydroxyprogesterone) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxypregn-4-en-3-one (17-OHP) detection assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of 17-OHP using common analytical methods such as ELISA and LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
| Issue | Potential Cause | Recommended Solution |
| Low Signal or Poor Sensitivity | Inadequate antibody-antigen binding | Ensure all reagents are brought to room temperature before use. Verify the correct incubation times and temperatures are followed.[1][2] |
| Degraded reagents | Check the expiration dates of all kit components. Store reagents at the recommended temperatures (typically 2-8°C).[3][4] Avoid repeated freeze-thaw cycles of samples and reagents.[5] | |
| Improper plate washing | Ensure thorough washing of the microplate wells to remove unbound reagents.[2] Use a multichannel pipette or an automated plate washer for consistency. Do not allow wells to dry out between steps.[2] | |
| Incorrect sample dilution | Prepare fresh sample dilutions and ensure they fall within the assay's dynamic range.[6] | |
| High Background | Insufficient washing | Increase the number of wash cycles or the soaking time during washing steps.[2] |
| Cross-reactivity with other steroids | Consider sample purification or extraction to remove interfering substances.[6][7] Note that some cross-reactivity with structurally similar steroids is inherent to immunoassays.[8] | |
| Contaminated reagents or equipment | Use clean, dedicated reservoirs for reagents. Use new pipette tips for each sample and reagent.[2][4] | |
| Poor Reproducibility (High %CV) | Pipetting errors | Use calibrated pipettes and practice consistent pipetting technique.[2] Performing replicates (duplicates or triplicates) can help identify random errors.[9] |
| Temperature variations | Ensure uniform temperature across the microplate during incubation. Avoid placing the plate in direct sunlight or near drafts.[1] | |
| Edge effects | To minimize edge effects, consider not using the outermost wells of the plate for samples or standards. | |
| Unexpectedly Low Results in High Concentration Samples | High-dose "hook effect" | If you suspect a sample contains a very high concentration of 17-OHP, dilute the sample and re-run the assay.[10] The hook effect can lead to falsely low readings in competitive ELISAs.[10] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization | Optimize ionization source parameters (e.g., temperature, gas flows). Atmospheric pressure chemical ionization (APCI) can be less prone to matrix effects than electrospray ionization (ESI) for 17-OHP. |
| Suboptimal sample extraction and cleanup | Ensure efficient extraction of 17-OHP from the sample matrix. Methods like liquid-liquid extraction (LLE) with methyl t-butyl ether (MTBE) or solid-phase extraction (SPE) are commonly used.[11][12] | |
| Matrix effects (ion suppression or enhancement) | Use a stable isotope-labeled internal standard (e.g., 17-OHP-d8) to compensate for matrix effects.[11][13] Ensure adequate chromatographic separation of 17-OHP from co-eluting matrix components.[13] | |
| Peak Tailing or Broadening | Poor chromatography | Ensure the mobile phase composition is optimal for the column used. Check for column degradation or contamination. A guard column can help protect the analytical column. |
| Sample solvent mismatch | The sample reconstitution solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.[11] | |
| Inaccurate Quantification | Interference from isobaric compounds | Ensure sufficient chromatographic separation from isobaric compounds like 11-deoxycorticosterone.[14] Use of multiple reaction monitoring (MRM) enhances specificity.[8] |
| Improper calibration curve | Prepare calibrators in a matrix similar to the samples being analyzed (e.g., stripped serum) to account for matrix effects.[8] Use a sufficient number of calibration points to cover the expected concentration range. | |
| Carryover | Contamination from a previous high-concentration sample | Implement a rigorous wash cycle for the autosampler and injection port between samples. Injecting a blank sample after a high-concentration sample can verify the effectiveness of the wash. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary methods for detecting 17-OHP?
A1: The two primary methods for the quantitative analysis of 17-OHP are enzyme-linked immunosorbent assays (ELISAs) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][15] LC-MS/MS is generally considered more specific and sensitive.[8][14]
Q2: Why is LC-MS/MS often preferred over immunoassays for 17-OHP detection?
A2: LC-MS/MS offers higher analytical selectivity and sensitivity.[8] Immunoassays can be prone to cross-reactivity from other structurally related steroids, which can lead to falsely elevated results.[8] LC-MS/MS provides three levels of selectivity: sample preparation, chromatographic separation, and mass spectrometric detection, which minimizes interferences.[8]
Q3: What are the typical biological matrices used for 17-OHP analysis?
A3: 17-OHP is most commonly measured in serum and plasma.[3][5][6] It can also be analyzed in dried blood spots (DBS), which is common for newborn screening, as well as in urine, and fecal extracts.[6][13]
Sample Preparation & Handling
Q4: What are the best practices for collecting and storing serum/plasma samples for 17-OHP analysis?
A4: Blood should be collected and the serum or plasma separated promptly.[16] For short-term storage, samples are stable at 4°C for several days. For long-term storage, samples should be kept at -20°C or lower.[12] It is important to avoid multiple freeze-thaw cycles.[5]
Q5: Is sample extraction necessary for all assay types?
A5: For LC-MS/MS analysis, sample extraction (e.g., LLE or SPE) is a critical step to remove proteins and other interfering substances.[8][11] For some ELISAs, particularly those for serum or plasma, extraction may be recommended to improve accuracy and reduce matrix effects.[6]
Assay Performance & Data Interpretation
Q6: What is a typical limit of detection (LOD) for 17-OHP assays?
A6: The LOD varies by method. Competitive ELISAs can have sensitivities in the range of 20-40 pg/mL.[3][6][17] LC-MS/MS methods can achieve even higher sensitivity, with the ability to quantify low physiological levels.[8][18]
Q7: What factors can influence baseline 17-OHP levels?
A7: 17-OHP levels are influenced by age, with the highest levels observed in newborns.[9] Levels also exhibit a diurnal variation, with peaks in the morning.[9][14] In women, there is cyclical variation, with higher levels during the luteal phase of the menstrual cycle.[9][14] Premature infants and stressed or sick newborns may also have transiently elevated levels.[19][20]
Quantitative Data Summary
The following tables summarize the performance characteristics of different 17-OHP detection methods.
Table 1: ELISA Kit Performance Characteristics
| Parameter | Invitrogen Competitive ELISA [6] | Assay Genie ELISA [5] | Monobind AccuLite® CLIA [17] | FineTest ELISA [21] |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive CLIA | Competitive ELISA |
| Sample Type | Serum, Plasma, Urine, Fecal Extract | Serum, Plasma, Lysate | Serum | Serum, Plasma |
| Sensitivity | 20.3 pg/mL | Not Specified | 0.040 ng/mL (40 pg/mL) | Not Specified |
| Assay Range | 24.69 - 6000 pg/mL | Not Specified | Not Specified | Not Specified |
| Intra-assay CV | 6.6% | Not Specified | Not Specified | Not Specified |
| Inter-assay CV | 8% | Not Specified | Not Specified | Not Specified |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Thermo Fisher Scientific Method | Waters Corporation Method [8] | Wudy et al. Method [22] |
| Sample Type | Human Blood Serum | Serum | Plasma |
| Sample Volume | 200 µL | 100 µL | Not Specified |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Ethyl Acetate and Extrelut Columns |
| Analytical Range | 10 - 1,000 ng/dL | 0.76 - 303 nmol/L | Not Specified |
| Sensitivity | LLOQ of 10 ng/dL | Quantification at 0.76 nmol/L | 0.06 pmol yielded S/N of 13 |
| Recovery | 87% (Internal Standard) | Not Specified | Not Specified |
| Precision (%CV) | Not Specified | <20% RSD at 0.76 nmol/L | 7.4 - 12.0% |
Experimental Protocols
Protocol 1: 17-OHP Extraction from Serum for LC-MS/MS (LLE Method)
This protocol is a generalized representation based on common procedures.[11]
-
Sample Aliquoting: Aliquot 200 µL of serum, calibrators, or quality control samples into clean microcentrifuge tubes.
-
Internal Standard Spiking: Add a known amount of deuterated internal standard (e.g., 17-OHP-d8) to each tube.
-
Extraction: Add 1 mL of methyl t-butyl ether (MTBE) to each tube.
-
Mixing: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the tubes to separate the layers.
-
Drying: Carefully transfer the upper organic layer to a new set of tubes and evaporate the solvent to dryness under a gentle stream of nitrogen, possibly with gentle heating.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 150 µL) of a solvent mixture compatible with the LC mobile phase (e.g., 50:50 water:methanol).
-
Analysis: Vortex briefly, and inject a portion (e.g., 50 µL) into the LC-MS/MS system.
Protocol 2: Competitive ELISA for 17-OHP
This is a general protocol for a competitive ELISA. Refer to the specific kit manual for detailed instructions.[6][7]
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature.
-
Standard/Sample Addition: Pipette standards and samples (either neat or extracted) into the appropriate wells of the antibody-coated microplate.
-
HRP-Conjugate Addition: Add the 17-OHP-HRP conjugate to each well.
-
Antibody Addition: Add the anti-17-OHP antibody to each well to initiate the competitive binding reaction.
-
Incubation: Incubate the plate for the specified time and temperature (e.g., 1 hour at room temperature on a shaker).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 20-30 minutes). A blue color will develop.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 17-OHP in the samples from this curve.
Visualizations
References
- 1. fybreeds.com [fybreeds.com]
- 2. novamedline.com [novamedline.com]
- 3. 17-OH Progesterone ELISA Kit (17OHP) [elisakits.co.uk]
- 4. eaglebio.com [eaglebio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. 17-Hydroxyprogesterone Competitive ELISA Kit (EIA17OHP) - Invitrogen [thermofisher.com]
- 7. Development of rapid and sensitive one-step direct enzyme linked immunosorbent assay for 17-alpha-OH-progesterone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. eaglebio.com [eaglebio.com]
- 10. High-Dose Hook Effect in 17-Hydroxyprogesterone Assay in a Patient with 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 17-Hydroxyprogesterone (17-OHP) | Synnovis [synnovis.co.uk]
- 13. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labmed.org.uk [labmed.org.uk]
- 15. Comparison of three methods for 17α‐Hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 17. monobind.com [monobind.com]
- 18. karger.com [karger.com]
- 19. testing.com [testing.com]
- 20. monobind.com [monobind.com]
- 21. 17-OHP(17-Hydroxyprogesterone) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. Determination of 17-hydroxyprogesterone in plasma by stable isotope dilution/benchtop liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 17-Hydroxypregn-4-en-3-one Cell Culture Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17-Hydroxypregn-4-en-3-one (17-OHP) in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in cell culture experiments?
This compound, also known as 17-hydroxyprogesterone (17-OHP), is an endogenous steroid and a crucial intermediate in the biosynthesis of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens.[1][2][3] In cell culture, particularly with steroidogenic cell lines like H295R, it is a key analyte for studying the effects of chemical compounds on steroidogenesis.[4][5][6]
Q2: Which cell line is most commonly used for studying 17-OHP production and its regulation?
The human adrenocortical carcinoma cell line NCI-H295R is the most widely used and recommended model for in vitro steroidogenesis assays.[4][5][6] This cell line expresses the key enzymes required for the synthesis of corticosteroids and sex steroids.[4][6]
Q3: What are the main sources of variability in 17-OHP cell culture experiments?
Several factors can contribute to variability in 17-OHP experiments:
-
Cell Culture Conditions: Variations in media composition, serum concentration, and incubation times can significantly impact steroid production.[7]
-
Cell Passage Number: The characteristics of cell lines can change with increasing passage number, affecting their steroidogenic capacity.[8][9] It is recommended to use H295R cells for experiments between passages 4 and 10.[4][10]
-
Serum Batch-to-Batch Variability: Fetal bovine serum (FBS) and other sera contain endogenous steroids and growth factors that can interfere with the assay and introduce variability between batches.[11]
-
Analytical Method: The choice of quantification method (e.g., ELISA, LC-MS/MS) can influence the accuracy and precision of 17-OHP measurements.[6] LC-MS/MS is generally considered more specific and less prone to cross-reactivity than immunoassays.
-
Solvent and Chemical Purity: The purity of the test compounds and the solvent used can affect cell viability and hormone production.
Troubleshooting Guides
Issue 1: High Variability in Baseline 17-OHP Levels Between Experiments
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | Use cells within a consistent and narrow passage range for all experiments (e.g., passages 4-8 for H295R). Document the passage number for each experiment.[8][9] |
| Serum Batch Variation | Test new batches of serum before use in critical experiments. Consider using charcoal-stripped serum to reduce endogenous steroids or transitioning to a serum-free medium.[11] |
| Inconsistent Seeding Density | Ensure a consistent cell seeding density across all wells and plates. Optimize and validate the seeding density for your specific cell line and experimental conditions. |
| Variable Incubation Times | Strictly adhere to the same incubation times for all experiments. Use a calibrated timer and stagger plate handling to ensure consistent exposure periods. |
| Media Composition Drift | Prepare fresh media for each experiment and ensure all components are from the same lot, if possible. Document the lot numbers of all reagents. |
Issue 2: Poor or Inconsistent Response to Positive Controls (e.g., Forskolin)
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Cell Health | Monitor cell viability regularly. Ensure cells are healthy and actively proliferating before starting an experiment. Do not use cells that are over-confluent. |
| Incorrect Concentration of Positive Control | Verify the concentration and proper storage of the positive control stock solution. Prepare fresh dilutions for each experiment. |
| Loss of Cell Line Responsiveness | If cells are at a high passage number, they may lose their responsiveness. Thaw a new, low-passage vial of cells.[9] |
| Inhibitory Components in Media | Ensure no components in the media or from the test compounds are inhibiting the action of the positive control. |
Issue 3: Discrepancies Between ELISA and LC-MS/MS Results
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Antibody Cross-Reactivity (ELISA) | Immunoassays may show cross-reactivity with structurally similar steroids, leading to artificially high readings. Confirm key findings with a more specific method like LC-MS/MS. |
| Matrix Effects (LC-MS/MS) | Components in the cell culture medium can interfere with the ionization of the analyte, leading to signal suppression or enhancement. Optimize the sample preparation and chromatographic separation to minimize matrix effects.[12] |
| Different Limits of Quantification (LOQ) | The two methods may have different sensitivities. Ensure that the measured concentrations are well within the validated linear range of each assay.[6] |
Experimental Protocols
Protocol 1: H295R Cell Culture and Maintenance
This protocol is adapted from the OECD Test Guideline 456.[5][13]
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium
-
Nu-Serum™ I Growth Medium Supplement
-
ITS+ Premix (Insulin, Transferrin, Selenium)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture H295R cells in a 1:1 mixture of DMEM/F12 supplemented with Nu-Serum™ and ITS+ Premix. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with complete growth medium and centrifuge the cells. d. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
For experiments, use cells between passages 4 and 10.[4][10]
Protocol 2: H295R Steroidogenesis Assay (OECD TG 456)
Procedure:
-
Seed H295R cells in 24-well plates at a density that allows them to reach approximately 50-60% confluency after 24 hours.
-
After 24 hours of acclimation, replace the medium with fresh medium containing the test chemical at various concentrations. Include a solvent control and positive controls (e.g., forskolin to induce steroidogenesis and prochloraz to inhibit it).[13]
-
Expose the cells to the test compounds for 48 hours.[13]
-
After the exposure period, collect the cell culture medium for hormone analysis. Store at -80°C until analysis.
-
Assess cell viability using a suitable method (e.g., MTT assay).
-
Quantify the concentration of 17-OHP and other steroid hormones in the collected medium using a validated analytical method such as LC-MS/MS or ELISA.[6]
Visualizations
Signaling Pathway of Steroidogenesis
Caption: Simplified steroidogenesis pathway highlighting the central role of this compound.
Experimental Workflow for H295R Steroidogenesis Assay
References
- 1. selleckchem.com [selleckchem.com]
- 2. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 3. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 4. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. labcorp.com [labcorp.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steroidogenesis in porcine follicle cells cultured in serum-free media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. oecd.org [oecd.org]
Validation & Comparative
A Researcher's Guide to Validating 17-Hydroxyprogesterone (17-OHP) Serum Measurements Against a Reference Method
Introduction
17-Hydroxypregn-4-en-3-one, more commonly known as 17-hydroxyprogesterone (17-OHP), is a crucial endogenous steroid hormone synthesized primarily in the adrenal glands and gonads. It serves as a key precursor in the biosynthesis of cortisol.[1][2] Accurate measurement of 17-OHP in serum is paramount for the diagnosis and management of various endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH).[3][4][5] CAH is a group of inherited disorders affecting the adrenal glands, with over 90% of cases stemming from a deficiency in the 21-hydroxylase enzyme.[5][6] This deficiency leads to a build-up of 17-OHP in the blood, making its quantification a primary biomarker for CAH screening and diagnosis.[4][5]
While immunoassays (IA), such as ELISA and RIA, are widely used for routine 17-OHP measurement due to their high throughput, they are known to suffer from a lack of specificity, often leading to falsely elevated results.[7][8] This is largely due to cross-reactivity with other structurally similar steroids.[7][9] Consequently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard and reference measurement procedure, offering superior analytical specificity and accuracy.[6][7][10][11]
This guide provides a comprehensive comparison of LC-MS/MS as a reference method against immunoassays for the quantification of 17-OHP in serum. It includes detailed experimental protocols, comparative performance data, and visual workflows to assist researchers, scientists, and drug development professionals in validating their own 17-OHP assays.
Steroid Biosynthesis Pathway
The accurate measurement of 17-OHP is critical for diagnosing disruptions in the steroidogenesis pathway. The diagram below illustrates the central role of 17-OHP as a precursor to cortisol and the consequences of an enzyme deficiency, such as 21-hydroxylase deficiency.
Caption: Simplified steroid biosynthesis pathway highlighting 17-OHP.
Experimental Protocols
Detailed and robust protocols are essential for accurate and reproducible measurements. Below are representative protocols for the reference method (LC-MS/MS) and a common immunoassay (ELISA).
Reference Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the sensitive and specific quantification of 17-OHP in human serum.
1. Sample Preparation (Extraction)
-
Internal Standard Spiking: To 200 µL of serum sample, calibrator, or quality control sample, add a deuterated internal standard (e.g., 17-OHP-d8).
-
Liquid-Liquid Extraction (LLE): Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of heated nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a water/methanol (1:1) solution, vortex, and transfer to an autosampler vial for analysis.
-
Alternative: A combination of solid-phase extraction (SPE) and LLE can also be used for sample cleanup.[10]
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a reverse-phase column (e.g., C18) suitable for steroid separation.
-
Mobile Phase: Employ a gradient elution using a combination of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.[12]
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
-
Run Time: Chromatographic separation is typically achieved in under 10 minutes.[12][13]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[10]
-
Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for both 17-OHP (e.g., m/z 331 > 97 or 331 > 109) and its deuterated internal standard (e.g., m/z 339 > 113).[6][13]
-
3. Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of 17-OHP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for 17-OHP quantification.
1. Sample and Reagent Preparation
-
Allow all reagents and samples to reach room temperature.[14]
-
Samples with expected high concentrations of 17-OHP should be diluted.[14]
2. Assay Procedure
-
Sample Addition: Pipette 25 µL of each standard, control, and serum sample into the appropriate wells of the microplate pre-coated with anti-17-OHP antibodies.[2][15]
-
Conjugate Addition: Add 150-200 µL of 17-OHP-Horseradish Peroxidase (HRP) conjugate to each well.[14][15]
-
Incubation: Gently shake the plate to mix and incubate for 60 minutes at room temperature.[2][15]
-
Washing: Discard the incubation solution and wash the wells 3-4 times with the provided diluted wash buffer.[15]
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.[14]
-
Second Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[14]
-
Stopping Reaction: Add 100 µL of stop solution (e.g., sulfuric acid) to each well to terminate the reaction.[14]
3. Detection and Quantification
-
Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 450 nm.[16]
-
The concentration of 17-OHP is inversely proportional to the color intensity.[2]
-
Construct a standard curve and determine the concentrations of the unknown samples.
Validation Workflow
A structured validation workflow is critical to objectively compare an assay against a reference method. This involves assessing key performance characteristics to ensure the method is fit for its intended purpose.
Caption: Workflow for validating a test method against a reference method.
Performance Data Comparison
The following tables summarize quantitative data from studies comparing LC-MS/MS and immunoassay methods for 17-OHP measurement.
Table 1: Assay Precision
Precision is assessed by the coefficient of variation (CV %), with lower values indicating higher precision.
| Method | Concentration (nmol/L) | Intra-assay CV (%) | Inter-assay CV (%) | Source(s) |
| LC-MS/MS | 2 | 15.4 | 15.4 | [13] |
| 7 | 7.4 | 10.0 | [13] | |
| 27 | - | 7.9 | [13] | |
| 2.46 - 102.72 | 0.4 - 0.8 | 0.6 - 2.0 | [10] | |
| Immunoassay (RIA) | 1.4 | 7.1 | - | [13] |
| 0.9 | 3.5 | - | [13] |
Table 2: Accuracy and Linearity
Accuracy is often measured by recovery experiments, while linearity defines the range over which the assay is accurate.
| Parameter | LC-MS/MS | Immunoassay | Source(s) |
| Accuracy / Recovery (%) | 100.0 - 100.2 | Not consistently reported | [10] |
| Linear Range (nmol/L) | 0.16 - 80 | 0.3 - 37.8 (RIA) | [13] |
| Lower Limit of Quantitation (LLOQ) | 0.1 nmol/L | 0.2 nmol/L (RIA) | [13] |
Table 3: Method Comparison - Bias Analysis
Bland-Altman analysis reveals the mean difference (bias) between methods. A negative bias indicates that the immunoassay tends to overestimate 17-OHP levels compared to LC-MS/MS.
| Comparison Group | Mean Difference (Bias) | Limits of Agreement | Source(s) |
| False Positive Neonatal Samples | -36.1% | -97.8% to 26.4% | [6][17] |
| True Positive CAH Samples | -45.5% | -90.7% to 0.4% | [6][17] |
| External Quality Assurance Samples | -11.1% | -38.8% to 27.6% | [6][17] |
Studies have consistently found that immunoassay methods yield significantly higher 17-OHP concentrations than LC-MS/MS.[18] This discrepancy is particularly pronounced in newborn screening, where immunoassay's high false-positive rate (over 98%) can be dramatically reduced by implementing LC-MS/MS as a second-tier test.[6][19] The positive predictive value of screening was shown to increase from 1.71% to 11.1% after implementing LC-MS/MS.[6][19]
Conclusion
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of serum 17-OHP, LC-MS/MS stands as the unequivocal reference method. Its high specificity, precision, and accuracy are well-documented.[10] While immunoassays offer ease of use and high throughput, their performance is often compromised by significant positive bias due to cross-reactivity, leading to overestimated values.[8][9][18]
When validating a 17-OHP immunoassay, it is crucial to perform a rigorous comparison against a validated LC-MS/MS reference method. This validation should include assessments of precision, accuracy, linearity, and a thorough analysis of bias using native patient samples. Understanding the limitations of immunoassays and confirming their performance against the gold standard is essential for ensuring the integrity of clinical and research data.
References
- 1. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 2. sceti.co.jp [sceti.co.jp]
- 3. 17-Hydroxyprogesterone, Serum: Reference Range, Collection and Panels, Background [emedicine.medscape.com]
- 4. What Does the 17-OH Progesterone Test Detect? [webmd.com]
- 5. High 17-hydroxyprogesterone level in newborn screening test for congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of three methods for 17 alpha-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of serum 17-hydroxyprogesterone using isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method and evaluation of the performance for three routine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of liquid chromatography-tandem mass spectrometry in newborn screening for congenital adrenal hyperplasia: improvements and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. novamedline.com [novamedline.com]
- 15. dbc-labs.com [dbc-labs.com]
- 16. 17-Hydroxyprogesterone Competitive ELISA Kit (EIA17OHP) - Invitrogen [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Progestogenic Activity of 17α-Hydroxyprogesterone and Progesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the progestogenic activity of 17α-Hydroxyprogesterone (17-OHP), also known as 17-Hydroxypregn-4-en-3-one, and Progesterone. The comparison is based on quantitative experimental data from receptor binding assays, gene expression studies, and in vivo bioassays. Detailed methodologies for key experiments are provided to support data interpretation and future research.
Executive Summary
Progesterone is the primary endogenous progestogen, exhibiting high affinity for the progesterone receptor (PR) and robust biological activity. In contrast, its metabolic precursor, 17α-Hydroxyprogesterone, demonstrates significantly weaker progestogenic activity in most standard assays. While 17-OHP displays a dramatically lower binding affinity for the progesterone receptor, historical in vivo data in mice suggest a context-dependent potency that warrants careful consideration. The synthetic ester derivative, 17α-hydroxyprogesterone caproate (17-OHPC), has a distinct pharmacological profile and is often studied in clinical contexts, but this guide focuses on the parent compound, 17-OHP, in comparison to progesterone.
Data Presentation: Quantitative Comparison
The progestogenic activity of a compound is primarily determined by its ability to bind to and activate the progesterone receptor (PR). The following tables summarize key quantitative data from in vitro experiments comparing 17-OHP and progesterone.
Table 1: Progesterone Receptor Binding Affinity
This table presents data from competitive binding assays, where the ability of a compound to displace a radiolabeled ligand from the progesterone receptor is measured. The IC50 value represents the concentration of the compound required to inhibit 50% of the radioligand binding, with lower values indicating higher affinity. The Relative Binding Affinity (RBA) is calculated relative to progesterone (set at 100%).
| Compound | Receptor Type | IC50 (nM) | Relative Binding Affinity (%) |
| Progesterone | rhPR-B (human) | 2.1 ± 0.3 | 100 |
| 17α-Hydroxyprogesterone | rhPR-B (human) | 200 ± 50 | 1 |
| Progesterone | rhPR-A (human) | 3.0 ± 0.4 | 100 |
| 17α-Hydroxyprogesterone | rhPR-A (human) | 300 ± 100 | 1 |
| Progesterone | Rabbit Uterine PR | 1.4 ± 0.1 | 100 |
| 17α-Hydroxyprogesterone | Rabbit Uterine PR | 44 ± 1 | 3 |
Data sourced from Attardi et al., 2007.[1]
The data clearly indicates that 17α-Hydroxyprogesterone has a binding affinity for both human progesterone receptor isoforms (A and B) that is approximately 100-fold lower than that of progesterone.[1][2]
Table 2: In Vitro Gene Expression and In Vivo Bioassay Activity
This table summarizes the functional consequences of receptor binding, including the ability to stimulate a progesterone-responsive gene (alkaline phosphatase) and outcomes from classical in vivo bioassays.
| Assay Type | Species/System | Progesterone Activity | 17α-Hydroxyprogesterone Activity |
| Alkaline Phosphatase Induction | T47Dco Human Breast Cancer Cells | EC50 = 0.13 ± 0.01 nM | Comparable activity to progesterone (data for 17-OHPC ester)[1] |
| Clauberg Test | Rabbit | Active | Inactive[3] |
| Hooker-Forbes Bioassay | Mouse | Active (Reference) | ~60 times more potent than progesterone[3] |
A significant finding is the stark contrast between in vitro binding affinity and the results of the Hooker-Forbes bioassay in mice.[3] While 17-OHP binds poorly to the PR, it exhibits potent activity in this specific mouse model.[3] Conversely, in the rabbit-based Clauberg test, 17-OHP is inactive, highlighting critical species-specific differences in metabolism or mechanism of action.[3]
Signaling Pathway and Experimental Workflows
Visualizations of the canonical progesterone signaling pathway and a standard experimental workflow provide a clear understanding of the mechanisms and methodologies discussed.
Progesterone Receptor Signaling Pathway
Progesterone mediates its effects primarily through the classical genomic pathway. The steroid hormone diffuses across the cell membrane and binds to the intracellular progesterone receptor (PR). This binding event causes the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation into the nucleus. Inside the nucleus, the hormone-receptor complex binds to specific DNA sequences known as Progesterone Response Elements (PREs), recruiting co-activators and initiating the transcription of target genes.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Experimental Workflow: Competitive Receptor Binding Assay
The following diagram illustrates the typical workflow for a fluorescence polarization-based competitive binding assay used to determine the IC50 of a test compound.
Caption: Workflow for a fluorescence polarization competitive binding assay.
Experimental Protocols
Detailed methodologies for the key assays are provided below.
Progesterone Receptor Competitive Binding Assay
This protocol is based on a homogenous, fluorescence polarization (FP) method.
-
Objective: To determine the relative binding affinity of test compounds to the progesterone receptor ligand-binding domain (PR-LBD).
-
Principle: A fluorescently-tagged progesterone ligand (tracer) binds to the PR-LBD, resulting in a high FP signal. Unlabeled competitor compounds (progesterone, 17-OHP) compete for binding, displacing the tracer and causing a decrease in the FP signal. The concentration at which 50% of the tracer is displaced (IC50) is determined.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of progesterone (standard) and 17-OHP (test compound) in assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.
-
Reaction Setup: In a 96-well microplate, add 50 µL of each compound dilution.
-
Complex Preparation: Prepare a 2X working solution of the PR-LBD and a fluorescent progesterone tracer (e.g., Fluormone™ PL Red) in assay buffer.[4]
-
Assay Initiation: Add 50 µL of the 2X receptor/tracer complex to each well, bringing the total volume to 100 µL. Include control wells for 0% competition (receptor/tracer only) and 100% competition (receptor/tracer with a saturating concentration of unlabeled progesterone).[4]
-
Incubation: Cover the plate and incubate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a suitable microplate reader.
-
Analysis: Plot the FP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound. The RBA is calculated as: (IC50 of Progesterone / IC50 of Test Compound) x 100.
-
In Vivo Progestational Bioassay (Clauberg Test)
This is a classical, semi-quantitative bioassay for determining progestational activity.
-
Objective: To assess the ability of a compound to induce progestational changes in the uterine endometrium of a suitably prepared animal.
-
Principle: The test relies on the physiological principle that estrogen "primes" the uterus, causing endometrial proliferation. Subsequent administration of a progestogen induces the transformation of the proliferative endometrium into a secretory state, which can be assessed histologically.
-
Methodology:
-
Animal Model: Immature female rabbits (typically ~1 kg) are used.
-
Estrogen Priming: The animals are treated with daily injections of an estrogen (e.g., estradiol benzoate) for 6-8 consecutive days to induce endometrial proliferation.
-
Compound Administration: Following the estrogen priming phase, the test compound (17-OHP or progesterone) is administered daily for 5 consecutive days. A vehicle control group receives the injection vehicle only.
-
Tissue Collection: 24 hours after the final injection, the animals are euthanized, and the uteri are excised.
-
Histological Analysis: The uterine tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Scoring: The degree of endometrial transformation is assessed microscopically and scored on a semi-quantitative scale (e.g., McPhail scale from +1 to +4), based on the extent of glandular proliferation and branching. A score of 0 or +1 is considered negative, while scores of +2 or higher indicate progestational activity.
-
References
- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to 17-alpha-Hydroxyprogesterone and 17-alpha-hydroxypregnenolone in Steroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 17-alpha-Hydroxyprogesterone (17-OHP) and 17-alpha-hydroxypregnenolone (17-OHPreg), two critical intermediates in the intricate pathways of steroid hormone synthesis. Understanding the distinct roles and metabolic fates of these molecules is paramount for research in endocrinology, reproductive biology, and the development of therapeutics targeting steroidogenic pathways.
Introduction to Steroidogenesis: A Tale of Two Pathways
Steroidogenesis is the biological process by which steroid hormones are generated from cholesterol. The synthesis of glucocorticoids, mineralocorticoids, and sex steroids (androgens and estrogens) involves a series of enzymatic reactions. At a crucial juncture in this complex network lies the enzyme Cytochrome P450 17A1 (CYP17A1), a single protein possessing dual enzymatic functions: 17α-hydroxylase and 17,20-lyase activities.[1] The substrates for CYP17A1's initial hydroxylase activity are pregnenolone and progesterone, leading to the formation of 17-OHPreg and 17-OHP, respectively.[2] These two molecules then stand at a metabolic crossroads, their fates determining the downstream production of either cortisol or sex hormones.
The Central Role of CYP17A1: A Dual-Function Enzyme
CYP17A1 is the key enzyme that acts on both 17-OHPreg and 17-OHP. Its 17,20-lyase activity is responsible for cleaving the C17-C20 bond, a critical step in the synthesis of androgens.[1] However, the efficiency of this lyase activity differs significantly between the two substrates, profoundly influencing the direction of steroid synthesis.
The Δ5 and Δ4 Pathways: Two Diverging Roads
The steroidogenic pathways are often categorized into the Δ5 and Δ4 pathways, distinguished by the structure of their steroid intermediates.
-
The Δ5 Pathway ("Pregnenolone Pathway"): This pathway involves steroids with a double bond between carbons 5 and 6. 17-OHPreg is a key intermediate in this pathway. The 17,20-lyase activity of CYP17A1 preferentially acts on 17-OHPreg to produce dehydroepiandrosterone (DHEA), a precursor to androgens and estrogens.[1]
-
The Δ4 Pathway ("Progesterone Pathway"): This pathway involves steroids with a double bond between carbons 4 and 5. 17-OHP is a central molecule in this pathway. While CYP17A1 can also cleave the C17-C20 bond of 17-OHP to produce androstenedione, this reaction is significantly less efficient in humans compared to the conversion of 17-OHPreg to DHEA.[3][4] Consequently, the primary fate of 17-OHP in the adrenal glands is to serve as a precursor for cortisol synthesis through the action of 21-hydroxylase (CYP21A2) and 11β-hydroxylase (CYP11B1).[5]
Quantitative Comparison of Enzymatic Reactions
The preference of human CYP17A1 for 17-OHPreg as a substrate for its 17,20-lyase activity is evident in the kinetic parameters of the enzyme.
| Substrate | Enzyme Activity | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) |
| 17α-hydroxypregnenolone | 17,20-lyase | 1.2 | 0.24 | 0.20 |
| 17α-hydroxyprogesterone | 17,20-lyase | 21.9 | - | - |
This data clearly demonstrates that human CYP17A1 has a much higher affinity (lower Km) for 17-OHPreg in the 17,20-lyase reaction. The catalytic efficiency for the conversion of 17-OHPreg to DHEA is approximately 50-fold higher than for the conversion of 17-OHP to androstenedione.[3][4]
Visualizing the Steroid Synthesis Pathways
The following diagrams illustrate the central roles of 17-OHP and 17-OHPreg in the steroidogenic pathways.
Caption: Steroid synthesis pathways highlighting the roles of 17-OHP and 17-OHPreg.
Analytical Methodologies: A Comparative Overview
Accurate measurement of 17-OHP and 17-OHPreg is crucial for both clinical diagnostics and research. The two primary analytical techniques employed are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunoassays
Immunoassays, such as ELISA and radioimmunoassay (RIA), are widely used due to their high throughput and relatively low cost. However, they are prone to cross-reactivity with structurally similar steroids, which can lead to inaccurate results.[7][8]
Performance Characteristics of a Commercial 17-α-OH Progesterone ELISA Kit:
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Sensitivity | 0.57 ng/mL |
| Detection Range | 1.23 - 100 ng/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 12% |
| Sample Volume | 50 µL |
Data from a representative commercial ELISA kit.[9]
Cross-Reactivity of a 17-α-OH Progesterone Immunoassay:
| Steroid | % Cross-Reactivity |
| 17-α-OH Progesterone | 100.0 |
| Progesterone | 1.2 |
| 11-Desoxycortisol | 1.4 |
| Deoxycorticosterone (DOC) | 0.05 |
| Cortisol | < 0.01 |
| Testosterone | < 0.01 |
| Estradiol 17β | < 0.01 |
| Estriol | < 0.01 |
| DHEA | < 0.01 |
| DHEAS | < 0.001 |
Data from a representative commercial ELISA kit.[10] Note: Cross-reactivity with 17-alpha-hydroxypregnenolone is a known issue but is not always reported in commercial kit data sheets. Studies have shown that 17-alpha-hydroxypregnenolone can be a significant interferent in 17-OHP immunoassays, particularly in neonatal screening.[7][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity. This technique can simultaneously measure multiple steroids in a single run, providing a comprehensive steroid profile.
Typical Performance Characteristics of an LC-MS/MS Method for Steroid Profiling:
| Parameter | 17-OHProgesterone | 17-OHPregnenolone |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | 1.50 nmol/L (~0.47 ng/mL) |
| Intra-Assay Precision (CV%) | < 15% | < 10% |
| Inter-Assay Precision (CV%) | < 15% | < 10% |
| Accuracy/Recovery | 91.8% - 110.7% | - |
Compiled from various sources.[4][7]
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Serum Steroids
A common workflow for preparing serum samples for LC-MS/MS analysis involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
Caption: A typical experimental workflow for serum steroid analysis by LC-MS/MS.
Detailed Methodologies:
1. Protein Precipitation:
-
To 100 µL of serum, add an internal standard solution containing deuterated analogs of the target steroids.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
2. Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant from the protein precipitation step to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Freeze the aqueous layer and transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the steroids with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
4. Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and methanol or acetonitrile, often with additives like formic acid or ammonium fluoride to improve ionization.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
Conclusion
17-alpha-Hydroxyprogesterone and 17-alpha-hydroxypregnenolone are pivotal intermediates in steroidogenesis, with their metabolic fates largely dictated by the substrate preference of CYP17A1's 17,20-lyase activity. The preferential conversion of 17-OHPreg to DHEA in the Δ5 pathway highlights its crucial role in androgen biosynthesis. In contrast, 17-OHP is primarily channeled towards cortisol production in the Δ4 pathway. For accurate quantification, LC-MS/MS stands as the superior analytical method, offering high specificity and the ability to perform comprehensive steroid profiling, thereby avoiding the cross-reactivity issues inherent in immunoassays. A thorough understanding of the distinct roles of these steroids and the appropriate analytical methodologies is essential for advancing research and development in steroid-related physiology and pathology.
References
- 1. CYP17A1 - Wikipedia [en.wikipedia.org]
- 2. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The broad phenotypic spectrum of 17α-hydroxylase/17,20-lyase (CYP17A1) deficiency: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]
- 8. biomatik.com [biomatik.com]
- 9. sceti.co.jp [sceti.co.jp]
- 10. Simultaneous determination of 17alpha-hydroxypregnenolone and 17alpha-hydroxyprogesterone in dried blood spots from low birth weight infants using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Immunoassay Cross-Reactivity in the Analysis of 17-Hydroxyprogesterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 17-hydroxyprogesterone (17-OHP), a key steroid hormone and precursor in the synthesis of cortisol, is critical for the diagnosis and management of various endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH). While immunoassays are a widely used method for 17-OHP measurement due to their convenience and high throughput, their susceptibility to cross-reactivity with structurally similar metabolites can lead to significant analytical inaccuracies and misinterpretation of results. This guide provides a comparative overview of the cross-reactivity of 17-OHP metabolites in various immunoassays, supported by experimental data and detailed protocols.
Performance Comparison: Cross-Reactivity of 17-OHP Metabolites
Immunoassays for 17-OHP are known to exhibit varying degrees of cross-reactivity with other endogenous steroids, particularly those that accumulate in enzymatic deficiencies such as 21-hydroxylase deficiency. This interference can lead to falsely elevated 17-OHP concentrations, impacting diagnostic accuracy. The following table summarizes the reported cross-reactivity of several key steroids in different 17-OHP immunoassay formats. It is important to note that cross-reactivity can vary between different manufacturers and even between different lots of the same assay.
| Interfering Steroid | Immunoassay Type/Platform | Reported Cross-Reactivity (%) |
| Progesterone | ELISA | 1.26[1] |
| Radioimmunoassay (RIA) | 9.7[2] | |
| DBC ELISA | 1.7[3] | |
| 11-Deoxycortisol | ELISA | 0.42[1] |
| Radioimmunoassay (RIA) | 50[2] | |
| DBC ELISA | < 0.25[3] | |
| 17α-Hydroxypregnenolone | Roche Elecsys (Progesterone Assay) | Weak (0.5-4.9%)[4] |
| 17α-Hydroxypregnenolone Sulfate | Radioimmunoassay (RIA) | Significant interferent[5] |
| 21-Deoxycortisol | Cortisol Immunoassay | Clinically relevant cross-reactivity[4] |
| Cortisol | ELISA | 0.02[1] |
| Radioimmunoassay (RIA) | 17[2] | |
| DBC ELISA | < 0.25[3] | |
| Androstenedione | ELISA | 0.01[1] |
| Testosterone | ELISA | 0.02[1] |
| Radioimmunoassay (RIA) | 10[2] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. For specific assay performance, refer to the manufacturer's package insert.
The data clearly indicates that different immunoassays have markedly different specificity profiles. For instance, radioimmunoassays appear to show higher cross-reactivity with several steroids compared to more modern ELISA platforms. The significant interference from 17α-hydroxypregnenolone sulfate in neonatal screening is a well-documented issue that can lead to a high rate of false positives. Furthermore, in conditions like 21-hydroxylase deficiency, the accumulation of precursors such as 21-deoxycortisol can interfere with cortisol immunoassays, complicating the assessment of adrenal function.
Experimental Protocols
The determination of immunoassay cross-reactivity is a critical validation step. The following protocol outlines a general procedure for assessing the cross-reactivity of potential interfering compounds in a competitive immunoassay for 17-OHP.
Objective: To quantify the percentage of cross-reactivity of structurally related steroids in a 17-OHP immunoassay.
Materials:
-
17-OHP immunoassay kit (ELISA, RIA, or other platform)
-
Calibrators and controls provided with the kit
-
Certified reference materials of 17-OHP and the potential cross-reacting steroids (e.g., progesterone, 11-deoxycortisol, 17-hydroxypregnenolone)
-
Analyte-free serum or buffer (as specified by the assay manufacturer)
-
Precision pipettes and tips
-
Microplate reader or gamma counter (as appropriate for the assay)
Procedure:
-
Preparation of Stock Solutions: Prepare high-concentration stock solutions of 17-OHP and each potential cross-reactant in a suitable solvent (e.g., ethanol or as recommended for the specific steroid).
-
Preparation of Working Solutions:
-
Prepare a serial dilution of the 17-OHP standard to generate a standard curve as per the manufacturer's instructions.
-
Prepare a series of dilutions for each potential cross-reactant in the analyte-free serum or buffer. The concentration range should be sufficient to elicit a response in the assay, typically from a concentration that shows no response to one that causes maximum inhibition of the signal.
-
-
Assay Procedure:
-
Run the 17-OHP standard curve in duplicate or triplicate according to the kit's protocol.
-
In separate wells, run each dilution of the potential cross-reactants in duplicate or triplicate.
-
Include blank (analyte-free matrix only) and quality control samples.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal (e.g., absorbance, counts per minute) against the concentration of the 17-OHP standards.
-
For each dilution of the cross-reactant, determine the apparent 17-OHP concentration by interpolating its signal on the 17-OHP standard curve.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Concentration of 17-OHP / Actual Concentration of Cross-Reactant) x 100
This calculation should ideally be performed at a concentration of the cross-reactant that causes 50% inhibition of the maximum signal (IC50) for a more standardized comparison.
-
Visualizing the Impact of Metabolism on Immunoassays
The following diagram illustrates the steroidogenesis pathway, highlighting the central role of 17-OHP and the potential for interference from its metabolites in immunoassays, particularly in the context of enzyme deficiencies.
Caption: Steroidogenesis pathway and immunoassay cross-reactivity.
Conclusion
The choice of analytical method for 17-OHP determination has significant clinical implications. While immunoassays offer practical advantages, their inherent susceptibility to cross-reactivity from structurally related steroids can compromise the accuracy of results. This is particularly critical in newborn screening for CAH, where false positives can lead to unnecessary stress for families and further costly investigations. For research and drug development applications requiring high specificity and accuracy, methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard as they are less prone to such interferences. A thorough understanding of the limitations of immunoassays and the potential for cross-reactivity is essential for the correct interpretation of 17-OHP measurements and for making informed decisions in both clinical and research settings.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of 17α-Hydroxyprogesterone Caproate, an Agent for Preventing Preterm Birth, by Fetal Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
comparative analysis of 17-OHP levels in different patient populations
A comprehensive comparative analysis of 17-hydroxyprogesterone (17-OHP) levels is crucial for researchers, scientists, and drug development professionals involved in endocrinology and steroid-related disorders. 17-OHP is a steroid hormone produced by the adrenal glands and gonads and serves as a key precursor in the synthesis of cortisol. Elevated levels of 17-OHP are a primary biomarker for Congenital Adrenal Hyperplasia (CAH), an inherited disorder affecting the adrenal glands. This guide provides a detailed comparison of 17-OHP levels across various patient populations, outlines the experimental protocols for its measurement, and includes visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of 17-OHP Levels
The concentration of 17-OHP in the blood varies significantly with age, sex, and the presence of specific medical conditions. The following tables summarize typical 17-OHP reference ranges in different patient populations. It is important to note that these ranges can vary slightly depending on the analytical method used and the specific laboratory.
Table 1: 17-OHP Reference Ranges in Healthy Individuals
| Patient Population | 17-OHP Concentration (ng/dL) | Notes |
| Newborns (Term, >24 hours old) | < 400 - 630[1][2] | Levels are naturally high at birth and decrease over several days.[3] Samples should be taken at least 48 hours after birth to avoid falsely elevated results. |
| Preterm Infants | Can exceed 630, but uncommon to see levels reach 1,000[1][4] | Have higher and more variable levels than term infants due to stress and immature adrenal function. Cutoff values for newborn screening are often adjusted for birth weight or gestational age.[5][6][7][8][9] |
| Infants (1-11 months) | ≤ 147 | Levels gradually decline to prepubertal ranges within 6 months.[4] |
| Prepubertal Children (1 year to puberty) | < 100 - 110[1][2] | Levels remain low before the onset of puberty. |
| Adult Males | < 220[1] | |
| Adult Females (Follicular Phase) | < 80[1] | Samples should ideally be taken in the first five days of the menstrual cycle.[10] |
| Adult Females (Luteal Phase) | < 285[1] | |
| Postmenopausal Females | < 51[1] |
Table 2: 17-OHP Levels in Pathological Conditions
| Condition | 17-OHP Concentration (ng/dL) | Notes |
| Classic Congenital Adrenal Hyperplasia (CAH) | >10,000 in suspected cases; typically 2,000 - 40,000 in diagnosed infants[2][3] | Markedly elevated due to 21-hydroxylase deficiency.[3] A value greater than 5,000 ng/dL is a hallmark of CAH in newborns.[1] |
| Non-Classic Congenital Adrenal Hyperplasia (NCAH) | Typically >200; often in the range of 2,000 - 10,000[2][3] | Basal levels can be moderately elevated. An ACTH stimulation test is often required for diagnosis, with stimulated levels typically >1,500 ng/dL.[11] |
| Polycystic Ovary Syndrome (PCOS) | Often moderately elevated, but generally <500 | Elevated levels can be seen, but not to the extent of CAH. An ACTH stimulation test may be needed to rule out NCAH.[11] |
Experimental Protocols
The accurate measurement of 17-OHP is critical for diagnosis and management of related disorders. The two primary methods used are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunoassays (e.g., ELISA)
Immunoassays are widely used for initial screening due to their high throughput and lower cost. They are based on the principle of competitive binding.
Methodology:
-
Sample Preparation: Serum or plasma is the typical sample. For newborn screening, dried blood spots are used.[5]
-
Assay Procedure:
-
A known amount of enzyme-labeled 17-OHP (conjugate) is added to the sample.
-
This mixture is added to microplate wells coated with a specific antibody to 17-OHP.
-
During incubation, the 17-OHP in the sample and the enzyme-labeled 17-OHP compete for binding to the antibody.
-
The wells are washed to remove unbound components.
-
A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.
-
The intensity of the color is inversely proportional to the concentration of 17-OHP in the sample.
-
The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.[12]
-
-
Limitations: Immunoassays can be prone to cross-reactivity with other structurally similar steroids, which can lead to falsely elevated results, particularly in newborns.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for 17-OHP measurement due to its high specificity and sensitivity.
Methodology:
-
Sample Preparation:
-
An internal standard (a deuterated form of 17-OHP) is added to the serum or plasma sample.[13]
-
The steroids are extracted from the sample using a technique like liquid-liquid extraction or solid-phase extraction.[14]
-
The extract is then dried and reconstituted in a solvent suitable for injection into the LC system.[13]
-
-
Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The LC column separates 17-OHP from other steroids and interfering substances based on their chemical properties.[15]
-
Tandem Mass Spectrometry (MS/MS):
-
As 17-OHP exits the LC column, it enters the mass spectrometer.
-
The molecules are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[13]
-
The first mass spectrometer (quadrupole) selects the precursor ion of 17-OHP.
-
This ion is fragmented in a collision cell.
-
The second mass spectrometer (quadrupole) selects specific product ions of 17-OHP for detection.
-
The amount of 17-OHP is quantified by comparing the signal of its product ions to that of the internal standard.[15]
-
-
Advantages: This method provides high specificity by separating 17-OHP from other structurally similar steroids, reducing the risk of false positives.[16]
Mandatory Visualizations
Steroidogenesis Pathway
The following diagram illustrates the adrenal steroidogenesis pathway, highlighting the central role of 17-OHP and the impact of 21-hydroxylase deficiency.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. mountsinai.org [mountsinai.org]
- 3. Congenital adrenal hyperplasia: an update in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-Hydroxyprogesterone, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scielo.br [scielo.br]
- 8. Weight-adjusted neonatal 17OH-progesterone cutoff levels improve the efficiency of newborn screening for congenital adrenal hyperplasia - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 9. The adjustment of 17-hydroxyprogesterone cut-off values for congenital adrenal hyperplasia neonatal screening by GSP according to gestational age and age at sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labmed.org.uk [labmed.org.uk]
- 11. Sensitivity, specificity, and predictive value of baseline 17-hydroxyprogesterone levels in the diagnosis of nonclassic congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 12. 17-Hydroxyprogesterone Competitive ELISA Kit (EIA17OHP) - Invitrogen [thermofisher.com]
- 13. documents.thermofisher.cn [documents.thermofisher.cn]
- 14. Measurement of serum 17-hydroxyprogesterone using isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method and evaluation of the performance for three routine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Binding Affinity of 17-Hydroxypregn-4-en-3-one to Steroid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 17-Hydroxypregn-4-en-3-one, also known as 17α-hydroxyprogesterone, to the five major steroid hormone receptors: Androgen Receptor (AR), Estrogen Receptor (ER), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), and Progesterone Receptor (PR). The data presented is compiled from various in vitro studies and is intended to serve as a valuable resource for researchers in pharmacology, endocrinology, and drug discovery.
Comparative Binding Affinity Data
The binding affinity of 17α-hydroxyprogesterone for various steroid receptors is summarized below. The data is presented as Relative Binding Affinity (RBA), which is the ratio of the affinity of the reference compound to the affinity of the test compound, multiplied by 100.
| Receptor | Test Compound | Reference Compound | Relative Binding Affinity (RBA) (%) |
| Progesterone Receptor (PR) | 17α-hydroxyprogesterone | Progesterone | ~1-3%[1] |
| 17α-hydroxyprogesterone caproate | Progesterone | 26-30%[1] | |
| Glucocorticoid Receptor (GR) | 17α-hydroxyprogesterone | Dexamethasone | ~1-4%[1] |
| Estrogen Receptor (ER) | 17α-hydroxyprogesterone | Estradiol | <1% |
| Androgen Receptor (AR) | 17α-hydroxyprogesterone | Dihydrotestosterone | Not Reported |
| Mineralocorticoid Receptor (MR) | 17α-hydroxyprogesterone | Aldosterone | Not Reported |
Note: While a quantitative Relative Binding Affinity for the Mineralocorticoid Receptor has not been reported in the reviewed literature, 17α-hydroxyprogesterone has been characterized as an antagonist at this receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
The following is a generalized, detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound to a steroid receptor.
1. Materials and Reagents:
-
Receptor Source: Purified recombinant steroid receptor or cytosol preparations from tissues known to express the receptor of interest.
-
Radioligand: A high-affinity, radioactively labeled ligand specific for the receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER, [³H]-dexamethasone for GR, [³H]-aldosterone for MR, [³H]-progesterone for PR).
-
Unlabeled Ligands: The test compound (this compound) and a known reference compound for the specific receptor.
-
Assay Buffer: Buffer appropriate for the specific receptor, typically containing Tris-HCl, EDTA, and other stabilizing agents.
-
Separation Medium: Hydroxylapatite slurry or charcoal-dextran suspension to separate bound from unbound radioligand.
-
Scintillation Cocktail: For quantifying radioactivity.
-
Multi-well plates and filtration apparatus.
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound and the reference compound over a wide concentration range.
-
Dilute the radioligand in assay buffer to a final concentration typically at or below its dissociation constant (Kd).
-
Prepare the receptor solution in assay buffer to a concentration that results in specific binding of 5-10% of the total radioligand added.
-
-
Assay Setup:
-
In a multi-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Receptor Preparation
-
Increasing concentrations of the unlabeled test compound or reference compound.
-
A fixed concentration of the radioligand.
-
-
Total Binding Wells: Contain receptor, radioligand, and assay buffer (no unlabeled competitor).
-
Non-specific Binding Wells: Contain receptor, radioligand, and a saturating concentration of the unlabeled reference compound (typically 100-1000 fold higher than the radioligand concentration).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite Method: Add hydroxylapatite slurry to each well, incubate, and then centrifuge the plate. The supernatant (containing unbound ligand) is discarded, and the pellet (containing receptor-bound ligand) is washed.
-
Charcoal-Dextran Method: Add charcoal-dextran suspension to each well to adsorb the free radioligand. Centrifuge the plate to pellet the charcoal, and collect the supernatant containing the receptor-bound radioligand.
-
-
Quantification:
-
Transfer the washed pellet (hydroxylapatite method) or the supernatant (charcoal-dextran method) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Relative Binding Affinity (RBA) using the following formula:
-
RBA (%) = (IC50 of Reference Compound / IC50 of Test Compound) x 100
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of steroid receptors and the workflow of a competitive binding assay.
Figure 1. Generalized steroid receptor signaling pathway.
Figure 2. Workflow of a competitive radioligand binding assay.
References
comparison of commercial 17-alpha-Hydroxyprogesterone ELISA kits
A comprehensive analysis of commercially available 17-alpha-Hydroxyprogesterone (17-OHP) ELISA kits is essential for researchers, scientists, and drug development professionals to select the most suitable assay for their specific needs. This guide provides a detailed comparison of product performance based on manufacturers' specifications and includes relevant experimental protocols and pathway diagrams to aid in the decision-making process.
Overview of 17-alpha-Hydroxyprogesterone
17-alpha-Hydroxyprogesterone (17-OHP) is a crucial endogenous steroid hormone synthesized primarily in the adrenal glands, gonads, and placenta. It serves as a key intermediate in the biosynthesis of glucocorticoids and sex steroids. Clinically, the measurement of 17-OHP levels is a vital tool for diagnosing and managing disorders such as congenital adrenal hyperplasia (CAH), which is most commonly caused by a deficiency in the enzyme 21-hydroxylase. In cases of 21-hydroxylase deficiency, 17-OHP accumulates in the body, and its elevated levels are a primary diagnostic marker.
Comparison of Commercial 17-OHP ELISA Kits
The following table summarizes the performance characteristics of several commercially available 17-OHP ELISA kits. The data presented is based on information provided by the respective manufacturers.
| Feature | Cloud-Clone Corp. (CEA454Ge) | BioVendor (RUO) | DRG International (EIA-1292) | Invitrogen (EIA17OHP) | Diagnostics Biochem Canada (CAN-E-4210) | Biomatik (EKU02011) |
| Assay Principle | Competitive Inhibition | Competitive ELISA | Competitive Binding | Competitive ELISA | Competitive Immunoassay | Competitive Inhibition |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids | Saliva | Serum | Fecal Extract, Plasma, Serum, Supernatant | Serum | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids |
| Detection Range | 1.23-100 ng/mL | 3.6 – 1000 pg/mL | 0.034 – 20 ng/mL | 24.69-6,000 pg/mL | 0.15 - 20 ng/mL | 1.23-100 ng/mL |
| Sensitivity | < 0.63 ng/mL | Not Specified | Not Specified | 20.3 pg/mL | 0.051 ng/mL | 0.57 ng/mL |
| Intra-Assay Precision (CV%) | < 10% | Not Specified | Not Specified | 6.6% | Not Specified | < 10% |
| Inter-Assay Precision (CV%) | < 12% | Not Specified | Not Specified | 8% | Not Specified | < 12% |
| Assay Time | 2 hours | Not Specified | Not Specified | 1.5 hours | 1 hour | 2 hours |
Cross-Reactivity Data
The specificity of an ELISA kit is crucial for accurate quantification of the target analyte. The following table details the cross-reactivity of various kits with other structurally related steroids.
| Steroid | BioVendor | DRG International | Diagnostics Biochem Canada |
| 17-α-OH Progesterone | 100% | 100% | 100% |
| Progesterone | 1.20% | Not Specified | 1.7% |
| 11-Desoxycortisol | 1.40% | 1.4% | < 0.25% |
| Estriol | < 0.01% | < 0.01% | Not Specified |
| Estradiol 17β | < 0.01% | < 0.01% | Not Specified |
| Testosterone | < 0.01% | < 0.01% | Not Specified |
| Dihydrotestosterone | < 0.01% | < 0.01% | Not Specified |
| DOC | 0.05% | 0.05% | Not Specified |
| DHEA | < 0.01% | Not Specified | < 0.25% |
| DHEA-S | < 0.001% | Not Specified | < 0.25% |
| Cortisol | < 0.01% | Not Specified | < 0.25% |
| Corticosterone | < 0.05% | Not Specified | Not Specified |
| Aldosterone | < 0.01% | Not Specified | Not Specified |
| Androstenedione | < 0.01% | Not Specified | Not Specified |
| Prednisone | Not Specified | Not Specified | < 0.25% |
Experimental Protocols
While specific protocols may vary slightly between manufacturers, the general workflow for a competitive 17-OHP ELISA is as follows. Users should always refer to the kit-specific manual for detailed instructions.
-
Preparation: Bring all reagents and samples to room temperature. Prepare standards and samples at the required dilutions.
-
Binding: Add a specific volume of standards, controls, and samples to the wells of the microplate pre-coated with an anti-17-OHP antibody.
-
Competition: Add the 17-OHP-Horseradish Peroxidase (HRP) conjugate to each well. During incubation, the endogenous 17-OHP in the sample competes with the HRP-conjugated 17-OHP for binding to the limited number of antibody sites.
-
Washing: After incubation, wash the wells to remove any unbound antigen and antigen-enzyme conjugate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to each well. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., dilute sulfuric acid).
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (typically 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of 17-OHP in the sample.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 17-OHP in the samples by interpolating their absorbance values from the standard curve.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the biological context of 17-OHP, the following diagrams are provided.
Caption: A diagram illustrating the competitive ELISA workflow for 17-OHP detection.
Caption: Steroid biosynthesis pathway highlighting the role of 17-alpha-Hydroxyprogesterone.
In Vitro Profile: 17-Hydroxypregn-4-en-3-one Versus Synthetic Progestins
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective in vitro comparison of 17-hydroxypregn-4-en-3-one (17-hydroxyprogesterone, 17-OHP), a natural progestogen, and a selection of widely used synthetic progestins. The following sections detail their relative performance in key assays, supported by experimental data, to inform research and drug development in endocrinology and related fields.
Introduction
Progestogens are a class of steroid hormones that bind to and activate the progesterone receptor (PR). While progesterone is the primary endogenous progestogen, numerous synthetic progestins have been developed for therapeutic use. 17-hydroxyprogesterone (17-OHP) is a naturally occurring steroid hormone and a key intermediate in the biosynthesis of other steroid hormones. This document focuses on the in vitro activity of 17-OHP in comparison to the synthetic progestins: 17-hydroxyprogesterone caproate (17-OHPC), medroxyprogesterone acetate, norethindrone, and levonorgestrel. Their activities are primarily assessed through progesterone receptor binding affinity and receptor-mediated transactivation assays.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies, comparing the activity of 17-OHP and synthetic progestins at the progesterone receptor.
Table 1: Progesterone Receptor (PR) Relative Binding Affinity (RBA)
| Compound | Receptor Source | Relative Binding Affinity (%) (Progesterone = 100%) |
| 17-Hydroxyprogesterone (17-OHP) | Recombinant Human PR-B | 1[1] |
| 17-Hydroxyprogesterone Caproate (17-OHPC) | Recombinant Human PR-B | 26[1] |
| Medroxyprogesterone Acetate | Human Mononuclear Leukocytes (Glucocorticoid Receptor) | 42 (relative to dexamethasone) |
| Norethindrone | Not Specified | ~200 (relative to progesterone)[2] |
| Levonorgestrel | Not Specified | 323[1] |
Table 2: Progesterone Receptor (PR) Transactivation Activity
| Compound | Cell Line | Assay Type | EC50 (M) |
| 17-Hydroxyprogesterone (17-OHP) | T47Dco | Luciferase Reporter | ~ 1 x 10⁻⁶[1] |
| Progesterone | T47Dco | Luciferase Reporter | ~ 1 x 10⁻⁹ - 1 x 10⁻⁸[1] |
| 17-Hydroxyprogesterone Caproate (17-OHPC) | T47Dco | Luciferase Reporter | ~ 1 x 10⁻⁹ - 1 x 10⁻⁸[1] |
| Medroxyprogesterone Acetate | MDA-PR-B+ | Luciferase Reporter | Similar potency to Norethindrone |
| Norethindrone | MDA-PR-B+ | Luciferase Reporter | Similar potency to Medroxyprogesterone Acetate |
| Levonorgestrel | MDA-PR-B+ | Luciferase Reporter | Similar potency to Nestorone |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the progesterone receptor signaling pathway, a typical experimental workflow for in vitro steroid hormone assays, and the logical comparison of 17-OHP to synthetic progestins.
References
A Comparative Guide to 17-Hydroxyprogesterone Quantification for Researchers and Drug Development Professionals
An objective analysis of inter-laboratory performance and methodologies in the quantification of 17-Hydroxypregn-4-en-3-one (17-Hydroxyprogesterone).
This guide provides a comprehensive comparison of analytical methods for the quantification of 17-Hydroxyprogesterone (17-OHP), a critical biomarker in clinical research and drug development. The accurate measurement of 17-OHP is essential for the diagnosis and management of conditions such as congenital adrenal hyperplasia (CAH).[1][2][3] This document summarizes quantitative data from various inter-laboratory studies, details key experimental protocols, and presents visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate quantification method for their needs.
Data Summary: A Comparative Overview of Method Performance
The quantification of 17-OHP is predominantly performed using two main analytical techniques: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of these methods as reported in various studies.
Table 1: Immunoassay Performance Characteristics
Immunoassays are widely used for their simplicity and high throughput. However, their performance can be affected by cross-reactivity with structurally similar steroids, leading to a higher rate of false positives.[4][5]
| Parameter | DSL Double Antibody[6] | DSL Coated Tube (ACTIVE)[6] | DPC Coated Tube (COAT-A-COUNT)[6][7] | AutoDELFIA Immunoassay[4] |
| Sensitivity | Similar to DSL Coated Tube | Similar to DSL Double Antibody | Not specified | Not specified |
| Intra-assay Precision (%CV) | Similar to DSL Coated Tube | Similar to DSL Coated Tube | Not specified | ≤ 11.9% (for 17-OHP and Cortisol) |
| Inter-assay Precision (%CV) | Similar to DSL Coated Tube | Similar to DSL Coated Tube | 15.4% at 2 nmol/L, 10.0% at 7 nmol/L, 7.9% at 27 nmol/L | Not specified |
| Linearity of Dilution | Good | Good | Not specified | Not specified |
| Recovery | Good | Good | Not specified | Not specified |
| Specificity | Good | Good | Prone to interference, especially during pregnancy | Subject to matrix effects |
| Correlation with LC-MS/MS | Not specified | Not specified | Poor for patient samples (R² = 0.6784) | Poor for patient DBS samples (R² = 0.6784) |
Table 2: LC-MS/MS Performance Characteristics
LC-MS/MS is considered the gold standard for 17-OHP quantification due to its high specificity and accuracy.[8][9][10]
| Parameter | Reported Performance |
| Limit of Quantitation (LOQ) | 10.0 ng/mL[4], 0.2 nmol/L[7] |
| Coefficient of Variation (%CV) | ≤ 11.9%[4] |
| Within-run Precision (%CV) | 0.4-0.8% (for 2.46-102.72 nmol/L)[11] |
| Between-run Precision (%CV) | 0.6-2.0% (for 2.46-102.72 nmol/L)[11] |
| Total Precision (%CV) | 1.0-2.1% (for 2.46-102.72 nmol/L)[11] |
| Recovery | 83.1% to 101.5%[4] |
| Linearity (R²) | 0.9994[4] |
| Clinical Sensitivity | 100.0%[4] |
| Clinical Specificity | 96.4%[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are representative protocols for both immunoassay and LC-MS/MS-based quantification of 17-OHP.
Immunoassay Protocol (Example: Coated-Tube Radioimmunoassay)
-
Sample Preparation: Serum samples are used directly.
-
Assay Procedure:
-
17-OHP labeled with a radioactive isotope (e.g., ¹²⁵I) is added to the sample.
-
The mixture is incubated in antibody-coated tubes. During incubation, the labeled and unlabeled 17-OHP compete for binding sites on the antibody.
-
After incubation, the tubes are decanted to remove unbound steroid.
-
The radioactivity remaining in the tubes (bound fraction) is measured using a gamma counter.
-
-
Quantification: The concentration of 17-OHP in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of 17-OHP.
LC-MS/MS Protocol (Example: Isotope Dilution Method)
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Positive electrospray ionization (ESI) is commonly used.[7]
-
Quantification is performed in the selected reaction monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[7] For 17-OHP, a common transition is m/z 331 > 109.[7]
-
-
Data Analysis: The concentration of 17-OHP is calculated from the ratio of the peak area of the analyte to that of the internal standard, by reference to a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for 17-OHP quantification by immunoassay and LC-MS/MS.
Caption: A simplified workflow for 17-OHP quantification using a coated-tube immunoassay.
Caption: A typical workflow for 17-OHP quantification using LC-MS/MS with an internal standard.
Conclusion
The choice of analytical method for 17-OHP quantification has significant implications for data quality and interpretation. While immunoassays offer a high-throughput and cost-effective solution, they are susceptible to interferences that can lead to inaccurate results, particularly in complex matrices. LC-MS/MS provides superior specificity and accuracy, making it the preferred method for clinical diagnostics and research where reliable quantification is paramount. For inter-laboratory comparisons and the establishment of reference values, the use of standardized protocols and certified reference materials, such as those offered by the CDC, is highly recommended to ensure data harmonization and comparability across different sites.[12]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. 17-Hydroxyprogesterone (17-OHP) | Synnovis [synnovis.co.uk]
- 3. 17-hydroxyprogesterone (17OHP) [gloshospitals.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]
- 6. Comparison of three methods for 17 alpha-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Measurement of serum 17-hydroxyprogesterone using isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method and evaluation of the performance for three routine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What do CDC CSPs Offer? | CSP | CDC [cdc.gov]
Safety Operating Guide
Personal protective equipment for handling 17-Hydroxypregn-4-en-3-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 17-Hydroxypregn-4-en-3-one. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double-gloving with powder-free nitrile gloves | ASTM D6978 compliant | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[3][4] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields | EN 166 (EU) or NIOSH (US) approved | Protects eyes from dust particles and splashes.[5] |
| Face shield | Worn over safety goggles | Provides an additional layer of protection against splashes during procedures with a higher risk of aerosol generation.[6] | |
| Body Protection | Disposable gown made of polyethylene-coated polypropylene or similar laminate material | Resistant to chemical permeation | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Fit-tested N95 or N100 respirator | NIOSH-approved | Essential for handling the powdered form to prevent inhalation of airborne particles.[4] |
| Full face-piece chemical cartridge respirator | NIOSH-approved | Required for large spills or when there is a risk of significant aerosol or vapor generation.[4][5] | |
| Foot Protection | Closed-toe shoes and disposable shoe covers | - | Prevents contamination of footwear and subsequent spread of the compound.[3] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Methodology:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 17α-Hydroxyprogesterone and similar compounds to understand the potential hazards.[1][2]
-
Put on all required PPE as detailed in Table 1. Ensure gloves have long cuffs that can be tucked over the sleeves of the gown.[7]
-
Prepare the designated workspace. This should be a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[5] Cover the work surface with absorbent, disposable liners.
-
-
Handling:
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to prevent the dissemination of dust. Use anti-static weigh boats.
-
Dissolving: If dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
General Handling: Avoid any actions that could generate dust.[8] Always handle the compound with care to prevent spills.
-
-
Accidental Release Measures:
-
In case of a small spill, carefully collect the powdered material using a dampened absorbent pad, avoiding dust formation.[5]
-
For larger spills, evacuate the area and follow your institution's emergency procedures. A full face-piece respirator may be necessary for cleanup.[5]
-
Clean the spill area with a suitable decontaminating solution.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not dispose of down the drain. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown, shoe covers) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste container. |
| Contaminated Solutions | Collect in a sealed, labeled hazardous waste container. Given its toxicity to aquatic life, do not pour down the drain.[1][2] |
Logical Relationship for Waste Disposal
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[5]
In all cases of exposure, seek immediate medical attention.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 17-(Acetyloxy)-21-hydroxypregn-4-ene-3,20-dione SDS, 19357-45-0 Safety Data Sheets - ECHEMI [echemi.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pppmag.com [pppmag.com]
- 8. 17,20α,21-Trihydroxypregn-4-en-3-one SDS, 3946-10-9 Safety Data Sheets - ECHEMI [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
